molecular formula C13H18N2O4 B2975101 Boc-D-2-Pal-OH CAS No. 71239-85-5; 98266-32-1; 98266-33-2

Boc-D-2-Pal-OH

货号: B2975101
CAS 编号: 71239-85-5; 98266-32-1; 98266-33-2
分子量: 266.297
InChI 键: KMODKKCXWFNEIK-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-2-Pal-OH is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98266-32-1
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of Boc-D-2-pyridylalanine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and structure of Boc-D-2-pyridylalanine, a key building block in synthetic organic chemistry and drug discovery.

Chemical Structure and Identification

Boc-D-2-pyridylalanine, systematically named (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid, is a derivative of the amino acid D-alanine.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl group attached to the beta-carbon. This unique structure, particularly the presence of the pyridine (B92270) ring, makes it a valuable component in the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.[2] The Boc protecting group allows for controlled, stepwise reactions in peptide synthesis.[2]

Chemical Structure Diagram:

Caption: 2D representation of Boc-D-2-pyridylalanine.

Physicochemical and Identification Data

The following table summarizes key quantitative and identifying information for Boc-D-2-pyridylalanine.

PropertyValueReference(s)
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid[1]
CAS Number 98266-32-1[1][2][3][4][5][6]
Molecular Formula C₁₃H₁₈N₂O₄[1][2][3][4][6]
Molecular Weight 266.29 g/mol [1][3][4]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1]
Appearance White to off-white powder[2][3][4]
Melting Point 145-152 °C[3][4][5]
Boiling Point 436.9 °C at 760 mmHg[3]
Density 1.2 g/cm³[3]
Purity ≥99% (HPLC)[2]
Optical Rotation [α]D²⁰ = +17 ± 2° (c=1 in MeOH)[2]
Storage Temperature 0-8 °C[2][3][4]

Experimental Protocols

General Protocol for N-tert-butoxycarbonylation of an Amino Acid:

This protocol is based on the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

  • Materials:

  • Procedure:

    • Dissolve D-2-pyridylalanine and a suitable base (e.g., 1.5 equivalents of triethylamine) in a 1:1 mixture of dioxane and water.

    • At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) to the solution with stirring.

    • Allow the reaction to proceed for several hours until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

    • Dilute the reaction mixture with water.

    • Extract the aqueous mixture with ethyl acetate to remove any unreacted Boc anhydride (B1165640) and byproducts.

    • Acidify the aqueous layer to a pH of approximately 3-4 using a 5% citric acid solution.

    • Extract the product into ethyl acetate (3 times).

    • Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-D-2-pyridylalanine.

    • The crude product can be further purified by recrystallization.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

Boc-D-2-pyridylalanine is commonly used in Boc-chemistry solid-phase peptide synthesis.

  • Materials:

    • Boc-D-2-pyridylalanine

    • Peptide synthesis resin (e.g., Merrifield or PAM resin)

    • Coupling reagents (e.g., HBTU, HATU, or DIC/HOAt)

    • N,N-Diisopropylethylamine (DIEA)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Workflow:

    • Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF.

    • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of TFA in DCM (typically 25-50%).

    • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a hindered base, such as DIEA in DCM.

    • Amino Acid Coupling: Activate the carboxyl group of Boc-D-2-pyridylalanine using a coupling reagent and couple it to the free amino group on the resin.

    • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Logical Workflow for SPPS:

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Couple Boc-D-2-pyridylalanine (Coupling Reagents) neutralization->coupling wash Wash Resin coupling->wash next_cycle Next Amino Acid? wash->next_cycle next_cycle->deprotection Yes end Final Cleavage and Purification next_cycle->end No

Caption: General workflow for incorporating Boc-D-2-pyridylalanine in SPPS.

Applications in Research and Development

Boc-D-2-pyridylalanine serves as a crucial intermediate in the synthesis of various compounds of interest in the pharmaceutical and chemical industries.

  • Pharmaceutical Industry: It is utilized in the synthesis of heterocyclic amides that are designed as inhibitors of nitric oxide production.[3] This is relevant for developing drugs to treat conditions associated with high nitric oxide levels, such as inflammatory diseases.

  • Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can enhance their stability, receptor affinity, and biological activity.[2] The pyridine side chain can participate in unique interactions with biological targets.[2]

  • Chemical Synthesis: The Boc protecting group facilitates selective chemical modifications, making it a versatile building block for complex organic molecules.[3]

References

Boc-D-2-Pal-OH physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc-D-2-Pal-OH: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Physical and Chemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise elongation of peptide chains. The D-configuration and the pyridyl side chain are introduced to modulate the biological activity and metabolic stability of the resulting peptides.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 98266-32-1[1][2][3]
Molecular Formula C₁₃H₁₈N₂O₄[1][2][3]
Molecular Weight 266.29 g/mol [1][2][3]
Melting Point 145-152 °C[2]
Appearance White to off-white solid/powder[2]
Purity (Typical) >98%[3]
Predicted Boiling Point 436.9 ± 40.0 °C (at 760 mmHg)[2]
Predicted Density 1.200 ± 0.06 g/cm³[2]
Predicted pKa 3.09 ± 0.10[2]
Structural Information
AttributeRepresentation
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O

Experimental Protocols

Synthesis of this compound (General Protocol)

The synthesis involves the reaction of D-2-pyridylalanine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON), in the presence of a base.

Materials:

Procedure using (Boc)₂O:

  • Dissolve D-2-pyridylalanine in a mixture of acetone and water.

  • Add triethylamine (Et₃N) to the solution.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the organic solvent (acetone) under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 2-3 with a cold, dilute solution of hydrochloric acid or citric acid, which may cause the product to precipitate.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[4]

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Dissolve D-2-pyridylalanine in acetone/water with Et3N add_boc Add (Boc)2O at 0°C start->add_boc react Stir at room temperature (2-4 hours) add_boc->react remove_acetone Remove acetone (reduced pressure) react->remove_acetone wash Wash with EtOAc remove_acetone->wash acidify Acidify to pH 2-3 wash->acidify extract Extract with EtOAc acidify->extract dry Dry organic phase (Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize evaporate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

  • Method: Reverse-phase HPLC (RP-HPLC) is the standard technique.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength of 220 nm or 254 nm.

  • Expected Outcome: A single major peak indicating the purity of the compound. The retention time will be influenced by the hydrophobicity of the Boc group.[5]

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) is commonly used.

  • Mode: Positive ion mode is typical for detecting the protonated molecule [M+H]⁺.

  • Expected m/z: For C₁₃H₁₈N₂O₄, the expected monoisotopic mass is 266.1267. The observed m/z for [M+H]⁺ would be approximately 267.1345.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The presence of the Boc group is confirmed by a characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons. Protons on the pyridyl ring and the amino acid backbone will appear at their characteristic chemical shifts.[5]

  • ¹³C NMR: The carbonyl carbons and the carbons of the Boc group and the pyridyl ring will show signals at their expected chemical shifts.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of peptidomimetics and peptide-based therapeutics.[6] The incorporation of this unnatural amino acid can confer several advantageous properties to a peptide:

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life of the peptide drug.

  • Modulation of Receptor Binding: The pyridyl side chain can introduce new hydrogen bonding or π-stacking interactions with the target receptor, potentially altering the binding affinity and selectivity of the peptide.[7]

  • Improved Pharmacokinetic Properties: The introduction of the pyridyl group can affect the solubility and overall physicochemical properties of the peptide, which can be optimized for better oral bioavailability.[7]

A notable application is in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where the substitution of natural amino acids with residues like D-3-pyridylalanine has been shown to enhance receptor binding affinity and antagonist potency.[8]

G

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH), a valuable building block in peptide synthesis and drug discovery. This document details the synthetic protocols, purification methods, and analytical characterization of this important compound.

Introduction

This compound, also known as N-α-(tert-Butoxycarbonyl)-3-(2-pyridyl)-D-alanine, is a non-proteinogenic amino acid derivative. The presence of the pyridine (B92270) ring introduces unique conformational constraints and potential for metal coordination in peptides, making it a valuable component in the design of peptidomimetics and novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 98266-32-1[1][2]
Molecular Formula C₁₃H₁₈N₂O₄[1][3]
Molecular Weight 266.29 g/mol [1][3]
Appearance White to off-white powder[1][2]
Melting Point 145-152 °C[1][2]
Optical Rotation [α]D²⁰ = +17 ± 2° (c=1 in MeOH)[4]
Storage Temperature 2-8 °C, sealed in a dry environment[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the commercially available D-2-pyridylalanine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. A general synthetic pathway is illustrated below.

Synthesis_Pathway D_2_Pal D-2-Pyridylalanine Reaction D_2_Pal->Reaction Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Boc_D_2_Pal This compound Reaction->Boc_D_2_Pal

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a general method adapted from procedures for the Boc-protection of amino acids.

Materials:

  • D-2-pyridylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (Et₃N)

  • Dioxane

  • Deionized water

  • Ethyl acetate (B1210297)

  • 5% aqueous citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-2-pyridylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and byproducts.

  • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 by the slow addition of a 5% aqueous citric acid solution.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by crystallization to obtain a high-purity solid.

Experimental Protocol: Crystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the solution with gentle swirling until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to a constant weight.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Characterized this compound Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

References

Whitepaper: The Transformative Role of Unnatural Amino Acids in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Peptides represent a unique therapeutic class, positioned between small molecules and large biologics.[1][2] However, their clinical utility is often hampered by poor metabolic stability, low bioavailability, and lack of target specificity.[][4] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to overcome these limitations.[1][5] UAAs, which are not among the 20 naturally encoded amino acids, provide a means to precisely modulate the physicochemical and pharmacological properties of peptides, leading to enhanced stability, conformational control, and novel functionalities.[6][7] This technical guide provides an in-depth overview of the core applications of UAAs in peptide synthesis, details key experimental methodologies for their incorporation, summarizes quantitative improvements in peptide properties, and illustrates relevant workflows and pathways.

Introduction: Expanding the Chemical Repertoire of Peptides

The therapeutic potential of peptides is immense, with over 100 peptide-based drugs in clinical use and more than 500 in development.[5] They offer high potency and selectivity but are often limited by rapid degradation by proteases and a high clearance rate, resulting in short in-vivo half-lives.[4][8] Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be introduced into peptide chains through chemical synthesis or genetic engineering.[][6] By expanding beyond the canonical 20 amino acids, UAAs introduce a vast new chemical space for peptide design. This allows for the rational engineering of peptides with improved drug-like properties, including enhanced stability against enzymatic degradation, increased cell permeability, and constrained conformations for higher receptor affinity and selectivity.[2][9]

Key Applications of Unnatural Amino Acids in Peptide Synthesis

The strategic incorporation of UAAs can be categorized by the specific improvements they impart to the peptide. These applications range from enhancing fundamental pharmacokinetic properties to introducing novel functionalities for probing biological systems.

Enhancing Proteolytic Stability and Pharmacokinetics

A primary application of UAAs is to increase a peptide's resistance to enzymatic degradation.[10]

  • N-Methylation: Introducing a methyl group to the backbone amide nitrogen (N-methylation) sterically hinders the approach of proteases, significantly increasing stability.[10][11] This modification can also improve membrane permeability and oral bioavailability by reducing the hydrogen bonding capacity of the peptide backbone.[12]

  • D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids.[8] Replacing a key L-amino acid with its D-enantiomer at a cleavage site can render the peptide resistant to degradation.[13]

  • β- and γ-Amino Acids: Extending the peptide backbone with additional carbon atoms, as in β- or γ-amino acids, alters the peptide's conformation and makes the amide bonds unrecognizable to many proteases.[4][14]

Conformational Constraint and Receptor Selectivity

Many peptides are highly flexible, which can lead to non-specific binding and reduced affinity for their target. UAAs are instrumental in creating conformationally constrained peptides.

  • Peptide Stapling: This technique involves introducing two UAA-bearing olefinic side chains into a peptide, which are then covalently linked ("stapled") via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[15][16] The resulting all-hydrocarbon staple locks the peptide into a stable α-helical conformation, which can enhance target binding, increase proteolytic resistance, and improve cell penetration.[16][17] Staples can be formed between amino acids at various positions, such as i, i+3; i, i+4; or i, i+7, to span one or two turns of the helix.[18]

  • Cyclization via Click Chemistry: Peptides can be cyclized by incorporating an azide-containing UAA and an alkyne-containing UAA. A subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction forms a stable triazole ring, creating a cyclic peptide with enhanced stability and defined conformation.[19][20]

Introducing Novel Chemical Functionalities (Bioorthogonal Chemistry)

UAAs can introduce chemically unique groups that are inert in biological systems but can undergo specific, high-yield reactions. This field, known as bioorthogonal chemistry, allows for precise peptide modification.

  • Click Chemistry: The CuAAC reaction is a prime example of click chemistry.[21] Incorporating azido (B1232118) and alkynyl UAAs allows for the post-synthetic modification of peptides.[20][22] This is widely used to conjugate peptides to other molecules such as fluorophores, imaging agents, PEG chains (for improved pharmacokinetics), or drug payloads.[21][22][23]

Probing Molecular Interactions

UAAs with unique reporter or reactive properties are invaluable tools for studying complex biological processes.

  • Fluorescent Labeling: Incorporating fluorescent unnatural amino acids (FlAAs) provides a minimally perturbative way to label peptides for use in fluorescence resonance energy transfer (FRET) analysis, real-time tracking of protein-protein interactions, and cellular imaging.[24][][26] Unlike large fluorescent protein tags, FlAAs are similar in size to natural amino acids and are less likely to disrupt native function.[24][]

  • Photo-Crosslinking: UAAs such as p-benzoyl-L-phenylalanine (Bpa) can be incorporated into a peptide sequence.[27] Upon exposure to UV light, the benzophenone (B1666685) group becomes activated and forms a covalent bond with nearby molecules, allowing researchers to "capture" transient peptide-protein or peptide-nucleic acid interactions.[16][27]

Methodologies for Incorporating Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and versatile method for chemically synthesizing peptides containing UAAs.[28][29] The peptide is assembled step-by-step while anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents to be washed away after each step.[28] The general workflow is compatible with a vast array of UAAs, which are introduced as protected building blocks in the same manner as natural amino acids.[7]

SPPS_Workflow start Start: Resin-bound Amino Acid deprotection deprotection start->deprotection uaa_step Coupling Step with Protected Unnatural Amino Acid uaa_step->deprotection Continue Cycles final_cleavage Final Cleavage from Resin & Global Deprotection final_peptide Purified Peptide with UAA final_cleavage->final_peptide wash2 wash2 wash2->uaa_step Specific Cycle wash2->final_cleavage Final Cycle

Biosynthetic Methods

Complementary to chemical synthesis, UAAs can also be incorporated into proteins and peptides in vivo. This is achieved by creating an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[30] This aaRS/tRNA pair is designed to be mutually exclusive with the host cell's own machinery and specifically recognizes and incorporates a desired UAA in response to a unique codon, such as the amber stop codon (UAG).[30]

Experimental Protocols

The following protocols provide detailed methodologies for common SPPS-based applications of UAAs.

Protocol: Incorporation of an N-Methylated Amino Acid via SPPS

Coupling amino acids to a sterically hindered N-methylated residue is challenging and requires optimized conditions to achieve high yields.[31]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal N-methyl amino acid.

  • Fmoc-protected amino acid (4 equivalents).

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4 equivalents).[31]

  • DIPEA (N,N-Diisopropylethylamine) (8 equivalents).[31]

  • DMF (N,N-Dimethylformamide).

  • Bromophenol blue solution in DMF for coupling monitoring.[31]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 3-5 minutes at room temperature.[12]

  • Coupling: Add the activated amino acid solution to the swollen, deprotected resin. Shake the reaction vessel at room temperature for 1-2 hours.[31]

  • Monitoring: Remove a small sample of resin beads, wash with methanol, and add the bromophenol blue test solution. A yellow color indicates complete coupling; a blue or green color indicates an incomplete reaction.[31]

  • Recoupling (if necessary): If the test is positive (blue/green), filter the resin and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM (Dichloromethane) and Methanol, then dry under vacuum.

Protocol: On-Resin Peptide Cyclization via Click Chemistry

This protocol describes the formation of a triazole bridge between two UAAs incorporated into a resin-bound peptide.

Materials:

  • Peptide-resin containing one L-propargylglycine (Pra) and one azide-functionalized amino acid (e.g., L-azidonorleucine).

  • Copper(I) Iodide (CuI) (0.3 equivalents).

  • DIPEA (2 equivalents).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF/DCM mixture.

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS, incorporating the protected alkyne- and azide-containing UAAs at the desired positions. The side chains of all other amino acids should remain protected.

  • Resin Preparation: After synthesis of the linear sequence, thoroughly wash the peptide-resin with DMF and then with DCM. Swell the resin in the reaction solvent (e.g., NMP) for 30 minutes.

  • Cyclization Reaction: To the resin suspension, add DIPEA (2 eq) followed by CuI (0.3 eq).[19]

  • Reaction Incubation: Agitate the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by cleaving a small sample and analyzing via LC-MS.

  • Washing: After the reaction is complete, filter the resin and wash extensively with the reaction solvent, followed by a 0.5% sodium diethyldithiocarbamate (B1195824) solution in DMF to chelate and remove residual copper, then wash with DMF and DCM.

  • Cleavage and Deprotection: Dry the resin and proceed with standard global deprotection and cleavage from the resin (e.g., using a TFA cocktail).

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Quantitative Data Summary

The incorporation of UAAs yields quantifiable improvements in the pharmacological properties of peptides.

Table 1: Impact of UAAs on Peptide Stability and Activity

Peptide/TargetModificationKey ResultReference
Gonadotropin-Releasing Hormone (GnRH)D-amino acid & unnatural amino acid substitution (Triptorelin)Half-life increased from ~5 minutes (native GnRH) to 2.8 hours.[13]
Glucose-dependent insulinotropic polypeptide (GIP)N-terminal acetylation (N-AcGIP)In vivo half-life increased from 2-5 minutes to >24 hours.[13]
Ascaphin-8 (antimicrobial peptide)All-hydrocarbon stapling (single staple)Half-life was 2-3 times longer than the unmetathesized linear analog.[32]
Ascaphin-8 (antimicrobial peptide)All-hydrocarbon stapling (double staple)Half-life was 8 times longer than the unmetathesized linear analog.[32]
Tachyplesin-I (antimicrobial peptide)Disulfide bonds replaced with 1,4-substituted triazoles (click chemistry)Analogs showed similar or slightly better antimicrobial activity than the native peptide.[20]
p53-peptide analogsHydrocarbon staplingStapled peptides were able to overcome drug resistance in HDM2 mutants.[18]

Visualizing UAA Strategies and Workflows

// Examples ex1 [label="e.g., N-Methylation,\nD-Amino Acids", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ex2 [label="e.g., Stapling,\nCyclization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ex3 [label="e.g., Click Chemistry,\nPhoto-Crosslinkers", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

stability -> ex1 [style=dashed, arrowhead=none]; conformation -> ex2 [style=dashed, arrowhead=none]; functionality -> ex3 [style=dashed, arrowhead=none]; } /dot Figure 2: Logical diagram illustrating how UAAs address the limitations of natural peptides.

Conclusion and Future Outlook

Unnatural amino acids are indispensable tools in modern peptide chemistry and drug discovery.[] They provide a rational and versatile approach to engineer peptides with enhanced therapeutic properties, overcoming the inherent limitations of their natural counterparts.[6] The ability to fine-tune stability, conformation, and functionality has already led to the development of more robust peptide drug candidates.[1][5] Future advancements will likely focus on the discovery of novel UAAs with unique functionalities, the development of more efficient and orthogonal incorporation methods (both chemical and biological), and the expansion of the UAA toolkit to create complex, multi-functional peptide-based therapeutics, imaging agents, and biomaterials.[6][]

References

The Enduring Legacy of the Boc Protecting Group in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group holds a foundational position in the field of peptide chemistry. As one of the earliest and most influential developments in solid-phase peptide synthesis (SPPS), the Boc group paved the way for the routine chemical synthesis of peptides, revolutionizing research and drug development.[1] This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles to detailed experimental protocols and its strategic applications in modern peptide science.

Core Principles of Boc Protection

The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids.[2] Its utility in peptide synthesis is rooted in a strategy of "graduated acid lability," where the temporary Boc group can be removed with a moderately strong acid, while more permanent side-chain protecting groups (typically benzyl-based) require a much stronger acid for cleavage.[3] This differential stability allows for the selective deprotection and stepwise elongation of the peptide chain.[4]

The Boc/Benzyl (Boc/Bzl) protection strategy is considered quasi-orthogonal, as both types of protecting groups are removed by acidic conditions, albeit of different strengths.[4] This contrasts with the fully orthogonal Fmoc/tBu strategy, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base and acid, respectively).[5][6]

Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) in the presence of a base.[7] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AminoAcid R-NH₂ (Amino Acid) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride (Boc)₂O (Boc Anhydride) BocAnhydride->Intermediate BocAminoAcid R-NH-Boc (Boc-Protected Amino Acid) Intermediate->BocAminoAcid Collapse & Leaving Group Elimination Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition of Leaving Group

Diagram 1: Mechanism of Boc Protection of an Amino Acid.
Mechanism of Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl carbocation. This carbocation is a reactive electrophile and can lead to side reactions, necessitating the use of "scavengers" to trap it.[9][10] The resulting unstable carbamic acid intermediate rapidly decomposes into carbon dioxide and the free amine of the peptide chain.[8]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_scavenger Scavenging BocPeptide Boc-NH-Peptide ProtonatedBoc Protonated Boc-Peptide BocPeptide->ProtonatedBoc Acid H⁺ (from TFA) Acid->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tert-Butyl Cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine H₃N⁺-Peptide CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 TrappedCation Trapped Cation tButylCation->TrappedCation Scavenger Scavenger Scavenger->TrappedCation

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection.

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS cycle is a repetitive process involving several key steps to elongate the peptide chain while it is anchored to a solid support (resin).

Boc_SPPS_Cycle Start Start with Amino Acid-Resin Deprotection 1. Deprotection: Remove Boc group (e.g., 50% TFA in DCM) Start->Deprotection Washing1 2. Washing: Remove excess acid and byproducts Deprotection->Washing1 Neutralization 3. Neutralization: Neutralize the N-terminal ammonium salt (e.g., DIEA in DCM) Washing1->Neutralization Washing2 4. Washing: Remove excess base Neutralization->Washing2 Coupling 5. Coupling: Add activated Boc-amino acid Washing2->Coupling Washing3 6. Washing: Remove excess reagents and byproducts Coupling->Washing3 NextCycle Repeat for next amino acid Washing3->NextCycle NextCycle->Deprotection Elongate Peptide Chain FinalCleavage Final Cleavage from Resin NextCycle->FinalCleavage Completed Peptide

Diagram 3: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Quantitative Data

Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is a critical parameter for their handling and use in synthesis. Generally, the Boc group increases the hydrophobicity of the amino acid, enhancing its solubility in many organic solvents.

Boc-Amino AcidDichloromethane (DCM)Dimethylformamide (DMF)Methanol
Boc-Gly-OHSolubleVery SolubleSoluble
Boc-Ala-OHSolubleVery SolubleSoluble
Boc-Val-OHSolubleVery SolubleSoluble
Boc-Leu-OHSolubleVery SolubleSoluble
Boc-Ile-OHSolubleVery SolubleSoluble
Boc-Phe-OHSolubleVery SolubleSoluble
Boc-Pro-OHVery SolubleVery SolubleVery Soluble

Note: This table provides a general overview. Specific solubility values can vary with temperature and the exact form of the Boc-amino acid (e.g., salt vs. free acid).[8][11][12][13][14]

Comparison of Coupling Reagents in Boc-SPPS

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization.

Coupling ReagentClassTypical YieldRisk of RacemizationKey Considerations
DCC/HOBt Carbodiimide/Additive85-90%ModerateA classic and economical choice. HOBt is crucial to suppress racemization. The dicyclohexylurea (DCU) byproduct is insoluble and must be filtered.
DIC/HOBt Carbodiimide/Additive85-90%ModerateSimilar to DCC/HOBt, but the diisopropylurea byproduct is soluble, making it more suitable for SPPS.[15]
HBTU Aminium/Uronium Salt90-95%LowA cost-effective and reliable option for routine and challenging couplings.[15]
HATU Aminium/Uronium Salt>95%LowHighly efficient for hindered couplings, often with faster reaction times than HBTU. Should be used with a non-nucleophilic base like DIEA.
PyBOP Phosphonium Salt90-95%LowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95%LowA third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU in difficult sequences.[16]

Note: Yields and racemization can be sequence-dependent.[15][17][18]

Experimental Protocols

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using Boc anhydride.

Materials:

  • Amino acid (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (1:1 v/v) or another suitable solvent system

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the chosen solvent system (e.g., 1:1 dioxane/water).

  • Add the base (e.g., triethylamine, 1.5 equivalents) and stir until the amino acid is fully dissolved.

  • Add (Boc)₂O (1.1 equivalents) to the solution at room temperature with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Add water to the residue and acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl).

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the Boc-protected amino acid.[7][19][20]

Protocol for Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS on a 1g peptide-resin.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Deprotection:

    • Add a 50% TFA/DCM solution (10 mL) and stir for 5 minutes.

    • Filter and add a fresh 50% TFA/DCM solution (10 mL). Stir for an additional 20-25 minutes. Note: If Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[21]

  • Washing: Filter the resin and wash sequentially with DCM (2x) and IPA (2x).

  • Neutralization:

    • Stir the resin in a 10% DIEA in DCM solution for 2 minutes.

    • Repeat the neutralization step once.

  • Washing: Wash the resin with DCM (3x) to remove excess base.

  • Coupling (In Situ Neutralization with HBTU):

    • In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Immediately add the activation mixture to the resin after the deprotection and DCM washes (omitting the separate neutralization step).

    • Agitate for 1-2 hours or until a negative ninhydrin (B49086) test is observed.[22][23][24]

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol for Final Cleavage from the Resin (HF Method)

Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure requires a specialized, dedicated apparatus and extensive safety precautions.

Materials:

  • Dried peptide-resin

  • Scavenger cocktail (e.g., anisole, p-cresol)

  • Liquid anhydrous hydrogen fluoride (B91410) (HF)

  • Cold diethyl ether

Procedure:

  • Place the thoroughly dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

  • Add the scavenger cocktail.[10][16]

  • Carefully distill liquid HF into the reaction vessel at a low temperature (e.g., -78°C).

  • Stir the reaction at approximately 0°C for 1-2 hours.

  • Remove the HF by vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the precipitated peptide with cold ether, dissolve in a suitable solvent (e.g., aqueous acetic acid), and lyophilize.[10][16][25][26]

Protocol for Final Cleavage from the Resin (TFMSA Method)

Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require a specialized apparatus.[27]

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., thioanisole)

  • Cold diethyl ether

Procedure:

  • Suspend the dried peptide-resin in a mixture of TFA and a scavenger (e.g., thioanisole).

  • Cool the mixture in an ice bath.

  • Slowly add TFMSA to the stirred mixture.

  • Allow the reaction to proceed at 0°C to room temperature for 1-2 hours.

  • Precipitate the peptide by adding cold diethyl ether.

  • Filter and wash the crude peptide with cold ether.

  • Dissolve the peptide in a suitable solvent and lyophilize.[27][28]

Advantages and Disadvantages of the Boc Strategy

AdvantagesDisadvantages
Reduced Aggregation: The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides.Harsh Deprotection Conditions: The repeated use of TFA for Boc removal can lead to degradation of sensitive residues and premature cleavage of the peptide from some resins.
Cost-Effective: Boc-protected amino acids and the solvents used are generally less expensive than those for Fmoc synthesis.[8]Hazardous Final Cleavage: The final cleavage with HF requires specialized, expensive equipment and stringent safety protocols. TFMSA is a less hazardous alternative but may not be as effective for all peptides.[28][29]
Superior for Certain Sequences: The Boc strategy is often favored for the synthesis of "difficult" sequences prone to aggregation.[30]Not Truly Orthogonal: The Boc/Bzl strategy relies on graduated acid lability, which can sometimes lead to a lack of complete selectivity.[4]
Good for Solution-Phase Synthesis: Boc-protected peptide fragments often have better solubility and crystallinity, facilitating their use in solution-phase fragment condensation.[8]Side Reactions: The generation of the tert-butyl carbocation during deprotection can lead to alkylation of sensitive residues like Trp, Met, and Cys if not effectively scavenged.[9][11]

Strategic Considerations: Boc vs. Fmoc

The choice between the Boc and Fmoc strategies is a critical decision in peptide synthesis.

Boc_vs_Fmoc_Decision Start Start: Planning Peptide Synthesis PeptideProperties Consider Peptide Properties: - Length - Sequence (hydrophobicity, aggregation) - Presence of sensitive residues Start->PeptideProperties LabResources Consider Laboratory Resources: - HF apparatus available? - Budget for reagents - Automation capabilities Start->LabResources Decision Choose Synthesis Strategy PeptideProperties->Decision LabResources->Decision Boc_Strategy Boc Strategy Decision->Boc_Strategy Long, hydrophobic, or aggregation-prone peptide? HF apparatus available? Cost-sensitive project? Fmoc_Strategy Fmoc Strategy Decision->Fmoc_Strategy Acid-sensitive residues? Need for orthogonal side-chain modification? Automated synthesis preferred? Milder conditions desired?

References

An In-depth Technical Guide to the Safe Handling of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety information and handling procedures for Boc-D-2-Pal-OH (Nα-Boc-3-(2-pyridyl)-D-alanine), a key building block in peptide synthesis for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative used in the synthesis of peptides. A summary of its key physical and chemical properties is presented below.

PropertyValue
Chemical Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate
Synonyms Nα-Boc-3-(2-pyridyl)-D-alanine, Boc-D-Ala(2'-pyridyl)-OH
CAS Number 98266-32-1
Molecular Formula C13H18N2O4
Molecular Weight 266.30 g/mol
Appearance White to off-white solid/powder
Melting Point 140-152 °C
Solubility Data not readily available. Described as slightly soluble in methanol. For solutions, it is recommended to warm the tube at 37°C and use sonication.
Optical Rotation [a]D20 = +17 ± 2º (c=1 in MeOH)

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

alt text

Precautionary Statements

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Engineering Controls

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust. Ensure that eyewash stations and safety showers are easily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for dusts should be worn.

General Hygiene

Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage temperatures from suppliers vary, ranging from 2-8°C to -20°C for long-term storage of the powder.

Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis. The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support.

Materials
  • This compound

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure
  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Filter and treat with a fresh 50% TFA in DCM solution for 30 minutes.

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat this step).

    • Wash the resin with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Peptide Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash and dry the peptide-resin.

    • Treat the peptide-resin with a cleavage cocktail (e.g., HF with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Weigh in Fume Hood b->c d Dissolve/React c->d e Decontaminate Surfaces d->e f Segregate Waste e->f g Dispose as Hazardous Waste f->g

Safe handling workflow for this compound.

Biological Context: Application in Targeting the p53-MDM2 Pathway

While this compound does not have a direct role in signaling pathways, it is a crucial component for synthesizing peptides that can modulate these pathways. A significant application of peptides containing unnatural amino acids like 2-pyridyl-alanine is the development of inhibitors for protein-protein interactions, such as the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[1][2]

The p53 pathway is a critical cellular stress response network that can trigger cell cycle arrest, DNA repair, or apoptosis, thereby preventing tumor formation.[3][4] MDM2 is a primary cellular inhibitor of p53, binding to it and promoting its degradation.[5] In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions.[6][7]

Peptides designed to mimic the p53 binding region can competitively bind to MDM2, preventing it from interacting with and degrading p53. This restores p53 function, leading to the suppression of tumor growth. The incorporation of non-natural amino acids like 2-pyridyl-D-alanine can enhance the peptide's binding affinity, stability, and cell permeability.

The following diagram illustrates the p53 signaling pathway and the role of MDM2, highlighting where inhibitors developed from building blocks like this compound would act.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_regulation MDM2 Regulation cluster_outcome Cellular Outcomes stress DNA Damage, Oncogene Activation, Hypoxia p53_active p53 (active) stress->p53_active Activation p53 p53 (inactive) mdm2 MDM2 p53_active->mdm2 Transcriptional Upregulation arrest Cell Cycle Arrest p53_active->arrest repair DNA Repair p53_active->repair apoptosis Apoptosis p53_active->apoptosis mdm2->p53_active Inhibition & Degradation inhibitor Peptide Inhibitor (containing 2-pyridyl-alanine) inhibitor->mdm2 Blocks Interaction

The p53 signaling pathway and the inhibitory role of MDM2.

References

Commercial Suppliers and Technical Guide to Boc-Pyridylalanine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids like pyridylalanine into peptides and other molecules is a critical step in designing novel therapeutics and research tools. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its application to D-pyridylalanine derivatives offers a gateway to creating unique molecular architectures. This technical guide provides a comprehensive overview of commercial suppliers of Boc-D-2-pyridylalanine and its related isomers, their key chemical properties, and a generalized protocol for their use in peptide synthesis.

Introduction to Boc-Pyridylalanine Derivatives

Pyridylalanine is an unnatural amino acid that incorporates a pyridine (B92270) ring in its side chain. This feature imparts unique properties to peptides, including the potential for metal chelation, altered hydrophilicity, and the ability to form hydrogen bonds, which can influence peptide conformation and receptor binding. The use of the D-enantiomer can enhance metabolic stability by reducing susceptibility to enzymatic degradation. The Boc protecting group on the alpha-amino function allows for a robust and widely used strategy in solid-phase peptide synthesis.

Commercial Suppliers of Boc-Pyridylalanine Derivatives

A variety of chemical suppliers offer Boc-protected pyridylalanine derivatives. The following table summarizes a selection of commercially available compounds, including Boc-D-2-pyridylalanine and its isomers.

Product NameIsomerSupplier(s)
Boc-D-2-pyridylalanine2-pyridyl, D-isomerChem-Impex, Cusabio, LookChem, ChemicalBook
Boc-L-2-pyridylalanine2-pyridyl, L-isomerChem-Impex, Cusabio, ChemicalBook
Boc-D-3-pyridylalanine3-pyridyl, D-isomerChem-Impex
Boc-L-3-pyridylalanine3-pyridyl, L-isomerChem-Impex, Asymchem, BOC Sciences
Boc-D-4-pyridylalanine4-pyridyl, D-isomerChem-Impex
Boc-L-4-pyridylalanine4-pyridyl, L-isomerChem-Impex, Cusabio

Quantitative Data of Boc-Pyridylalanine Derivatives

The following tables provide key quantitative data for various Boc-pyridylalanine derivatives, facilitating comparison and selection for specific research applications.

Table 1: Properties of Boc-2-pyridylalanine Derivatives

PropertyBoc-D-2-pyridylalanineBoc-L-2-pyridylalanine
CAS Number 98266-32-1[1]71239-85-5[2]
Molecular Formula C₁₃H₁₈N₂O₄[1]C₁₃H₁₈N₂O₄[2]
Molecular Weight 266.3 g/mol [1]266.3 g/mol [2]
Purity ≥99% (HPLC)[1]≥99% (HPLC)[2]
Melting Point 140-146 °C[1]140-143 °C[2]
Appearance White powder[1]White powder[2]
Optical Rotation [α]D²⁰ = +17 ± 2° (c=1 in MeOH)[1][α]D²⁰ = -14 ± 1° (c=1 in MeOH)[2]
Storage 0-8 °C[1]0-8 °C[2]

Table 2: Properties of Boc-3-pyridylalanine Derivatives

PropertyBoc-D-3-pyridylalanineBoc-L-3-pyridylalanine
CAS Number 98266-33-2[]117142-26-4[4]
Molecular Formula C₁₃H₁₈N₂O₄[]C₁₃H₁₈N₂O₄[4]
Molecular Weight 266.29 g/mol []266.30 g/mol [4]
Purity ≥98% (HPLC)[]≥99%[4]
Melting Point 134-148 °C[]Not specified
Appearance White powder[]Not specified
Optical Rotation Not specifiedNot specified
Storage 2-8 °C[]Not specified

Table 3: Properties of Boc-4-pyridylalanine Derivatives

PropertyBoc-D-4-pyridylalanineBoc-L-4-pyridylalanine
CAS Number 269396-68-1 (β-homo)37535-57-2[5]
Molecular Formula C₁₄H₂₀N₂O₄ (β-homo)[6]C₁₃H₁₈N₂O₄[5]
Molecular Weight 280.32 g/mol (β-homo)[6]266.3 g/mol [5]
Purity ≥99% (HPLC) (β-homo)[6]≥99.5% (Chiral HPLC)[5]
Melting Point 145-151 °C (β-homo)[6]224-232 °C[5]
Appearance Off-white powder (β-homo)[6]White to off-white powder[5]
Optical Rotation [α]D²⁵ = +15 ± 2° (c=1 in EtOH) (β-homo)[6][α]D²⁰ = -30 ± 1° (c=1 in DMF)[5]
Storage 0-8 °C (β-homo)[6]0-8 °C[5]

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a Boc-D-pyridylalanine derivative into a peptide chain using manual solid-phase synthesis. This protocol may require optimization based on the specific sequence and scale of the synthesis.

Materials:

  • Appropriate solid support (e.g., Merrifield resin, PAM resin)

  • Boc-D-pyridylalanine derivative

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)

  • Scavengers (e.g., triisopropylsilane, water) for cleavage

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the vessel and add fresh deprotection solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF. Wash with DMF.

  • Amino Acid Coupling:

    • Dissolve the Boc-D-pyridylalanine (typically 2-4 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2-4 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail containing TFA and appropriate scavengers for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification and Analysis: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing Boc-pyridylalanine derivatives in research, from initial selection to the final application of the synthesized peptide.

G Workflow for Utilizing Boc-Pyridylalanine Derivatives cluster_0 Compound Selection and Procurement cluster_1 Peptide Synthesis cluster_2 Characterization and Application a Identify Research Need for Pyridylalanine Incorporation b Select Appropriate Isomer (D/L, 2/3/4-pyridyl) a->b c Source from Commercial Suppliers (See Table) b->c d Solid-Phase Peptide Synthesis (Boc Chemistry) c->d Procured Compound e Incorporate Boc-Pyridylalanine Derivative d->e f Cleavage and Deprotection e->f g Purification (RP-HPLC) f->g h Characterize Peptide (Mass Spectrometry, etc.) g->h Purified Peptide i Biological/Biophysical Assays h->i j Data Analysis and Interpretation i->j k Drug Discovery/Tool Development j->k k->a Iterative Design

Workflow for Utilizing Boc-Pyridylalanine Derivatives

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by a generic "pyridylalanine-containing peptide" are not defined without a specific peptide sequence and biological target, the incorporation of these unnatural amino acids is a key strategy in drug design to modulate known pathways. The diagram below illustrates the logical relationship of how a pyridylalanine-containing peptide, once designed and synthesized, could interact with a cellular signaling pathway.

G Logical Interaction of a Pyridylalanine Peptide with a Signaling Pathway cluster_0 Peptide Design cluster_1 Cellular Interaction cluster_2 Signaling Cascade cluster_3 Cellular Response Peptide Pyridylalanine-Containing Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction DownstreamEffector Downstream Effector Protein SignalTransduction->DownstreamEffector Response Cellular Response (e.g., Gene Expression, Proliferation) DownstreamEffector->Response

Logical Interaction with a Signaling Pathway

The unique properties of the pyridylalanine residue, such as its ability to form specific hydrogen bonds or coordinate with metals, can be exploited to enhance the binding affinity and selectivity of the peptide for its target receptor, thereby modulating the downstream signaling pathway with greater potency or specificity. The choice of the D-isomer also contributes to a longer duration of action by increasing resistance to proteolysis. This strategic design is a cornerstone of modern peptide-based drug development.

References

A Comprehensive Technical Guide to Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide chemistry. Developed by R. Bruce Merrifield, a Nobel laureate for this work, Boc SPPS provides a robust and reliable method for the stepwise assembly of amino acids into peptides of varying lengths and complexities. This guide offers an in-depth exploration of the core principles, experimental protocols, and critical considerations for researchers, scientists, and professionals in drug development employing this powerful technique.

Core Principles of Boc SPPS

Boc SPPS is predicated on a "graduated acidolysis" approach.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide, with the growing peptide chain covalently anchored to an insoluble solid support (resin).[2] The α-amino group of each incoming amino acid is temporarily protected by the acid-labile Boc group. In contrast, reactive amino acid side chains are protected by groups, typically benzyl-based, that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid at the end of the synthesis.[2]

The synthesis follows a cyclical process for each amino acid addition, comprising three main steps:

  • Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine at the N-terminus of the growing peptide chain.[2]

  • Neutralization: The resulting protonated amine (as a trifluoroacetate (B77799) salt) is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[2][3]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine, forming a new peptide bond.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[5][6]

Resins, Reagents, and Quantitative Parameters

The success of Boc SPPS hinges on the appropriate selection of resins and reagents. The following tables summarize key quantitative data and common components used in this methodology.

ParameterTypical ValueNotes
Resin Loading Capacity 0.5 - 1.0 mmol/gLower loading (0.1-0.2 mmol/g) is often preferred for long or difficult sequences to minimize steric hindrance.[5][7][8]
Coupling Efficiency >99%For standard amino acids. Sterically hindered residues (e.g., Val, Ile) may exhibit lower efficiency (98-99%) and require longer coupling times or more potent reagents.[9]
Deprotection Time 20 - 30 minutesA pre-wash (5 min) followed by a longer deprotection step is common.[5]
Coupling Time 1 - 2 hoursCan be extended for difficult couplings. Reaction completion is monitored.[4][10]
Final Cleavage Time 45 - 60 minutesTypically performed at 0°C.[5]

Table 1: Typical Quantitative Parameters in Boc SPPS

ComponentReagent/MaterialPurpose
Solid Support Merrifield Resin (chloromethylpolystyrene), PAM ResinAnchors the first amino acid and supports the growing peptide chain.[5]
MBHA/BHA ResinUsed for the synthesis of C-terminal peptide amides.[5][11]
Nα-Protecting Group tert-butyloxycarbonyl (Boc)Temporary protection of the N-terminal amine.[2]
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (typically 50%)Removes the Nα-Boc group in each cycle.[2][5]
Neutralization Reagent Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCMNeutralizes the protonated N-terminal amine after deprotection.[2][5]
Coupling Reagents N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[4][12]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)Cleaves the completed peptide from the resin and removes side-chain protecting groups.[5][6][13]
Scavengers Anisole (B1667542), p-cresol, thiocresol, dimethyl sulfide (B99878) (DMS)Trap reactive carbocations generated during final cleavage to prevent side reactions.[5][14]

Table 2: Common Reagents and Materials in Boc SPPS

Experimental Protocols

The following sections provide detailed, generalized protocols for the key stages of Boc solid-phase peptide synthesis.

Attachment of the First Amino Acid (Loading)

Protocol 3.1.1: Loading a Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)

This method is widely used for attaching the first amino acid to chloromethylated resins like Merrifield resin.[15][16]

  • Prepare Cesium Salt: Dissolve the Boc-amino acid (1.0 mmol) in methanol (B129727) (5 mL) and add water (0.5 mL). Adjust the pH to 7.0 with a 20% aqueous cesium carbonate solution.

  • Dry the Salt: Evaporate the solution to dryness. Add N,N-Dimethylformamide (DMF) (2.5 mL) and evaporate to dryness again. Repeat the DMF addition and evaporation to ensure the salt is anhydrous.

  • Swell the Resin: Swell the Merrifield resin (1.0 g, ~1.0 mmol/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour.

  • Attachment Reaction: Add the dried Boc-amino acid cesium salt (1.0 equivalent based on resin chlorine content) to the swollen resin.

  • Heat: Shake the mixture at 50°C for 24 hours.

  • Wash: Filter the resin and wash sequentially with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).

  • Dry: Dry the loaded resin in vacuo to a constant weight.

The Synthetic Cycle: Deprotection, Neutralization, and Coupling

The following protocols are repeated for each amino acid to be added to the peptide chain.

Protocol 3.2.1: Nα-Boc Deprotection

  • Swell: Swell the peptide-resin in Dichloromethane (DCM) (10 mL/g resin) for 30 minutes.

  • Pre-wash: Drain the DCM and add a 50% TFA in DCM solution. Agitate for 5 minutes.[5]

  • Deprotect: Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 20-25 minutes.[5]

  • Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then Isopropanol (IPA) (2x) to remove residual acid.[5]

Protocol 3.2.2: Neutralization

  • Swell: Swell the deprotected peptide-resin in DCM (10 mL/g resin).

  • Neutralize: Add a 10% DIEA in DCM solution and agitate for 2 minutes. Drain and repeat this step once more.[5][17]

  • Wash: Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for coupling.

Note on In Situ Neutralization: To improve efficiency, especially for difficult sequences, neutralization can be performed simultaneously with coupling.[3][18] In this method, the base (DIEA) is added directly to the activated amino acid solution, which is then added to the washed, un-neutralized peptide-resin.

Protocol 3.2.3: Amino Acid Coupling (DCC/HOBt Method)

  • Activate Amino Acid: In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF. Cool the solution to 0°C.[4][17]

  • Add DCC (2-4 equivalents) to the solution and stir at 0°C for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Couple: Add the activated amino acid solution (the "active ester") to the neutralized peptide-resin.

  • React: Agitate the mixture at room temperature for 1-2 hours.

  • Monitor: Remove a small sample of resin beads, wash them, and perform a Kaiser test (Protocol 3.3) to check for free amines. A negative result (yellow beads) indicates complete coupling.[19][20]

  • Recouple (if necessary): If the Kaiser test is positive (blue beads), drain the solution and repeat the coupling step with fresh reagents.[20]

  • Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Monitoring the Coupling Reaction

Protocol 3.3.1: The Kaiser (Ninhydrin) Test

The Kaiser test is a sensitive qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[19][20][21]

  • Prepare Reagents:

    • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

    • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Test: Place a small sample of washed and dried resin beads (1-5 mg) in a small test tube.

  • Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat: Heat the tube at 100-120°C for 5 minutes.

  • Observe:

    • Positive Result (Incomplete Coupling): Intense blue/purple color on the beads and in the solution.

    • Negative Result (Complete Coupling): Colorless or yellow solution and beads.

Final Cleavage and Deprotection

Protocol 3.4.1: High-HF Cleavage

This procedure simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus. [6][13][22]

  • Prepare Peptide-Resin: Ensure the N-terminal Boc group is removed from the final peptide-resin to prevent t-butyl cation formation. Dry the resin thoroughly in vacuo.

  • Prepare Cleavage Vessel: Place the dried peptide-resin (e.g., 0.5 g) and a magnetic stir bar into a specialized HF-resistant reaction vessel.

  • Add Scavengers: Add the appropriate scavenger cocktail. A common general-purpose scavenger is anisole (1.0 mL per gram of resin).[5] For peptides containing Cys, Met, or Trp, specific scavengers like p-cresol, thiocresol, or dimethyl sulfide are required.[5][22]

  • Cool: Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.

  • Condense HF: Distill anhydrous HF (approx. 9 mL per gram of resin) into the reaction vessel under vacuum.

  • React: Remove the cooling bath and replace it with an ice bath (0°C). Stir the reaction mixture for 45-60 minutes.

  • Evaporate HF: Remove the HF under a stream of nitrogen or by vacuum.

  • Precipitate Peptide: Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.

  • Isolate: Filter the precipitate and wash thoroughly with cold ether.

  • Extract and Purify: Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid or TFA) and purify using techniques like HPLC.

Visualizing the Boc SPPS Process

Diagrams created using the DOT language provide a clear visual representation of the workflows and chemical mechanisms inherent to Boc SPPS.

Boc_SPPS_Overall_Workflow start Start: Resin load 1. Load First Boc-AA-OH start->load end_node End: Purified Peptide process process wash wash deprotect 2. Boc Deprotection (TFA/DCM) load->deprotect neutralize 3. Neutralization (DIEA/DCM) deprotect->neutralize couple 4. Couple Next Boc-AA-OH neutralize->couple repeat Repeat Cycle (Steps 2-4) couple->repeat Is peptide complete? No cleave 5. Final Cleavage & Deprotection (HF) couple->cleave Is peptide complete? Yes repeat->deprotect purify 6. Purification (HPLC) cleave->purify purify->end_node

Caption: High-level workflow of the entire Boc solid-phase peptide synthesis process.

Boc_SPPS_Synthetic_Cycle start Start Cycle: Peptide-Resin-(AA)n deprotect 1. Deprotection 50% TFA in DCM start->deprotect end_cycle End Cycle: Peptide-Resin-(AA)n+1 step step wash wash check check wash1 Wash (DCM, IPA) deprotect->wash1 neutralize 2. Neutralization 10% DIEA in DCM wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple 3. Coupling Activated Boc-AA-OH wash2->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash3 Wash (DMF, DCM) kaiser->wash3 Negative wash3->end_cycle

Caption: Detailed workflow for a single amino acid addition cycle in Boc SPPS.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products boc_peptide Boc-NH-Peptide-Resin intermediate boc_peptide->intermediate tfa 2 H⁺ (from TFA) tfa->intermediate free_amine H₃N⁺-Peptide-Resin isobutylene Isobutylene co2 CO₂ intermediate->free_amine Protonation & Elimination intermediate->isobutylene intermediate->co2

Caption: Chemical mechanism of Nα-Boc group removal using trifluoroacetic acid (TFA).

DCC_HOBt_Coupling_Mechanism cluster_activation 1. Activation cluster_coupling 2. Coupling boc_aa Boc-AA-COOH active_ester Boc-AA-OBt (Active Ester) boc_aa->active_ester + dcu DCU (precipitate) dcc DCC dcc->active_ester + hobt HOBt hobt->active_ester + new_peptide Boc-AA-NH-Peptide-Resin active_ester->new_peptide + peptide_resin H₂N-Peptide-Resin peptide_resin->new_peptide + hobt_regen HOBt (regenerated)

Caption: Mechanism of peptide bond formation via DCC/HOBt activation.

Conclusion

The Boc solid-phase peptide synthesis strategy, while older than the more commonly used Fmoc chemistry, remains a highly effective and indispensable tool in the peptide chemist's arsenal. Its robustness, particularly for the synthesis of long or "difficult" sequences, ensures its continued relevance in both academic research and industrial drug development.[11] A thorough understanding of its core principles, careful execution of its detailed protocols, and diligent monitoring of reaction progress are paramount to leveraging this technique to its full potential for the successful synthesis of high-purity peptides.

References

Peptides Containing D-2-Pyridylalanine: A Technical Guide to Synthesis, Biological Activity, and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery, offering a means to enhance biological activity, improve pharmacokinetic profiles, and modulate receptor selectivity. Among these, D-2-pyridylalanine (D-2-Pal), a D-amino acid enantiomer with a pyridine (B92270) ring at the β-position, has garnered significant attention. Its unique structural and electronic properties can impart favorable characteristics to peptides, including increased resistance to enzymatic degradation, enhanced receptor binding affinity, and improved aqueous solubility. This technical guide provides a comprehensive review of peptides containing D-2-pyridylalanine, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Peptides Containing D-2-Pyridylalanine

The synthesis of peptides incorporating D-2-pyridylalanine is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_repeat Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-2-Pal-OH, Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Cleavage After Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Characterization (Mass Spec, NMR) Purification->Analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual Solid-Phase Peptide Synthesis of a D-2-Pyridylalanine Containing Peptide

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-pyridylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether (cold)

  • Acetonitrile (B52724) (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For Fmoc-D-2-pyridylalanine-OH, the coupling time may be extended to 4 hours to ensure complete reaction.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w) for 2-3 hours at room temperature. The specific cocktail may be adjusted based on the other amino acids in the sequence.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is a linear increase of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

  • Characterization: Confirm the identity and purity of the purified peptide using mass spectrometry and analytical HPLC.

Quantitative Biological Data of Peptides Containing D-2-Pyridylalanine

The incorporation of D-2-pyridylalanine has been shown to significantly impact the biological activity of various peptides, particularly in the context of G-protein coupled receptor (GPCR) modulation. Below are tables summarizing key quantitative data for selected D-2-pyridylalanine-containing peptides.

Table 1: In Vitro Receptor Binding Affinity and Potency of GnRH/LHRH Antagonists

Peptide/AnalogModificationReceptorAssayIC50 (nM)Reference
Degarelix AnalogD-3-(2-methoxy-5-pyridyl)alanine at position 3Human GnRHReceptor Antagonism5.22[1]
Degarelix AnalogL-3-(2-methoxy-5-pyridyl)alanine at position 3Human GnRHReceptor Antagonism36.95[1]

Table 2: In Vitro and Physicochemical Data of Cyclic Hexapeptides Containing D-2-Pyridylalanine

PeptideSequencePAMPA Pe (10⁻⁶ cm/s)Caco-2 Pe (10⁻⁶ cm/s)Aqueous Solubility (µg/mL)Oral Bioavailability (%)Reference
1 c(D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro)1.5 ± 0.10.4 ± 0.1>25018[2]

Signaling Pathways Modulated by D-2-Pyridylalanine-Containing Peptides

Peptides incorporating D-2-pyridylalanine often target GPCRs, such as the Gonadotropin-Releasing Hormone (GnRH) receptor (also known as the Luteinizing Hormone-Releasing Hormone, LHRH, receptor) and somatostatin (B550006) receptors.

GnRH/LHRH Receptor Signaling Pathway

GnRH receptor antagonists containing D-2-pyridylalanine competitively block the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

GNRH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates D2Pal_Antagonist D-2-Pal Antagonist D2Pal_Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Gene Expression (LH, FSH synthesis) Ca_Release->Gene_Expression MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade MAPK_Cascade->Gene_Expression

Figure 2: GnRH receptor signaling pathway and its inhibition.

Somatostatin Receptor Signaling Pathway

Somatostatin analogs are another class of peptides where D-2-pyridylalanine can be incorporated to modulate receptor subtype selectivity and signaling. Somatostatin receptors are also GPCRs that, upon activation, inhibit adenylyl cyclase and modulate ion channel activity.

SSTR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Somatostatin Somatostatin Analog (with D-2-Pal) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binds & Activates Gi Gi SSTR->Gi MAPK MAPK Pathway (ERK) SSTR->MAPK AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ion_Channels Modulation of K⁺ and Ca²⁺ Channels Gi->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects Cellular Effects (↓ Secretion, ↓ Proliferation) PKA->Cell_Effects Ion_Channels->Cell_Effects MAPK->Cell_Effects

Figure 3: Somatostatin receptor signaling pathway.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. For peptides containing unnatural amino acids like D-2-pyridylalanine, NMR studies are crucial for understanding how these modifications influence the peptide's conformation and, consequently, its biological activity.

Experimental Workflow for Peptide Conformational Analysis by NMR

NMR_Workflow Sample_Prep Sample Preparation (Purified Peptide in Appropriate Solvent) NMR_Acquisition NMR Data Acquisition (1D ¹H, 2D TOCSY, NOESY/ROESY) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Restraint_Generation Generate Structural Restraints (NOE distances, J-couplings) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation and Analysis Structure_Calculation->Structure_Validation

Figure 4: Workflow for NMR-based peptide structure determination.

Detailed Experimental Protocol: Conformational Analysis of a D-2-Pyridylalanine-Containing Peptide by NMR

1. Sample Preparation:

  • Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a final concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

  • Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire two-dimensional (2D) homonuclear spectra:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 80 ms (B15284909) is typically used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is common for NOESY. ROESY is preferred for medium-sized peptides to avoid zero-crossing of the NOE.

3. Resonance Assignment:

  • Use the TOCSY spectrum to identify the spin systems of the amino acid residues based on their characteristic chemical shifts and coupling patterns.

  • Use the NOESY/ROESY spectrum to sequentially connect the assigned spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)).

4. Structural Restraint Generation:

  • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectrum and convert them into upper distance limits between protons.

  • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to derive constraints on the φ dihedral angle.

5. Structure Calculation and Refinement:

  • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental restraints.

  • Refine the calculated structures using molecular dynamics simulations in a simulated solvent environment.

6. Structure Validation and Analysis:

  • Assess the quality of the calculated structures based on parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) of the ensemble.

  • Analyze the final ensemble of structures to determine the preferred conformation(s) of the peptide in solution.

Conclusion

The incorporation of D-2-pyridylalanine into peptides is a valuable tool for medicinal chemists, offering a route to analogs with enhanced stability, solubility, and biological activity. This technical guide has provided an overview of the synthesis, quantitative biological data, and conformational analysis of peptides containing this unnatural amino acid. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers in the field of peptide-based drug discovery and development. Further exploration of D-2-pyridylalanine in diverse peptide scaffolds is warranted to fully exploit its potential in creating novel therapeutics.

References

Methodological & Application

Coupling Reagents for Boc-D-2-Pal-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of N-α-Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) in Solid-Phase Peptide Synthesis (SPPS). The unique structure of this compound, a chiral amino acid derivative with a pyridine (B92270) ring, presents specific challenges in peptide synthesis, primarily due to steric hindrance.[1][2][3] The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency, minimize racemization, and achieve high purity of the final peptide.

Introduction to Coupling Challenges with this compound

This compound is an aromatic alpha-amino acid analog of phenylalanine.[3][4] The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the pyridyl side chain, contributes to significant steric hindrance around the carboxylic acid moiety.[1][2] Consequently, standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) alone, may result in incomplete coupling, slower reaction rates, and an increased risk of side reactions.[1] For sterically hindered amino acids, more potent activating reagents are required to achieve efficient peptide bond formation.[1][5][6]

Recommended Coupling Reagents

For the successful incorporation of this compound, the use of onium-type coupling reagents (aminium/uronium and phosphonium (B103445) salts) is highly recommended.[2] These reagents have demonstrated superior performance for coupling sterically hindered amino acids by forming highly reactive activated esters.[6][7]

Key classes of recommended reagents include:

  • Aminium/Uronium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[2][6][8] It reacts rapidly and is known to minimize racemization, particularly in the presence of a base like N,N-diisopropylethylamine (DIEA).[6][8]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though sometimes slightly less reactive than HATU for highly hindered systems.[6][8] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress racemization.[8]

    • HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-), 3-oxide): A cost-effective alternative to HATU with comparable efficiency in many cases.[9]

  • Phosphonium Salts:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, particularly for preventing racemization.[6][7] Phosphonium reagents are also noted for their high solubility in DMF.[6]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly efficient phosphonium salt reagent, especially useful for difficult couplings.[6][8]

  • Carbodiimides with Additives:

    • DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination has emerged as a highly efficient and cost-effective alternative to HOBt and HOAt-based reagents.[10] Oxyma Pure has been shown to enhance coupling rates and reduce racemization.[10]

Data Presentation: Comparison of Recommended Coupling Reagents

The following table summarizes the general performance of the recommended coupling reagents for sterically hindered amino acids, providing a basis for selection in the context of incorporating this compound.

Coupling Reagent/MethodTypical Coupling EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
HATU/DIEA Excellent (>99%)[11]15 - 45 minutes[11]Very Low[11]Highly efficient and rapid, especially for sterically hindered couplings.[2][6][11]
HBTU/HOBt/DIEA Very Good (>98%)[11]30 - 60 minutes[11]Low[11]A robust and widely used reagent. The addition of HOBt is recommended to suppress racemization.[8][12]
PyBOP/DIEA Excellent (>99%)30 - 60 minutesVery LowHigh solubility in DMF; byproducts are water-soluble, facilitating purification.[6][13]
DIC/Oxyma Pure Very Good (>98%)1 - 4 hoursLowA cost-effective and highly efficient system, with the urea (B33335) byproduct of DIC being soluble in common solvents.[10][13]
DIC/HOBt Good (>97%)[11]1 - 4 hours[11]Low to Moderate[11]A classical and cost-effective method, though may require longer reaction times for hindered residues.[12][13]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using the Boc-SPPS strategy. These protocols assume a starting resin loading of 0.5-1.0 mmol/g.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.

Resin Peptide-Resin Swell Swell Resin in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DCM) Deprotect->Wash1 Neutralize Neutralization (10% DIEA in DCM/DMF) Wash1->Neutralize Wash2 Wash (DCM/DMF) Neutralize->Wash2 Couple Couple this compound Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Next_Cycle Proceed to Next Cycle Wash3->Next_Cycle

Caption: General workflow for a single cycle in Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.[14]

  • Boc Deprotection:

    • Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes.[15][16]

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[15][16]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[15][16]

  • Neutralization:

    • Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) for 2 minutes.[15]

    • Repeat the neutralization step.

    • Wash the resin with DCM or DMF (5x).[17]

  • Coupling: Proceed with one of the coupling protocols below (Protocol 2A, 2B, or 2C).

  • Monitoring the Coupling Reaction (Kaiser Test):

    • After the coupling reaction, take a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and DCM.

    • Add 2-3 drops each of Ninhydrin in n-butanol, Phenol in n-butanol, and KCN in pyridine solutions.

    • Heat at 100-110°C for 5 minutes.[15]

    • A yellow/brown bead color indicates a complete reaction (no free primary amines). Blue/purple beads indicate an incomplete reaction.[15]

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with fresh reagents (this is known as a "double coupling").[15]

  • Final Wash: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

Protocol 2A: HATU-Mediated Coupling

This is the most recommended protocol for sterically hindered amino acids like this compound.

Start Start Dissolve Dissolve this compound & HATU in DMF Start->Dissolve Add_DIEA Add DIEA for Pre-activation (1-2 min) Dissolve->Add_DIEA Add_to_Resin Add Activated Mix to Neutralized Resin Add_DIEA->Add_to_Resin Agitate Agitate for 1-2 hours Add_to_Resin->Agitate End End Agitate->End

Caption: Workflow for HATU-mediated coupling of this compound.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[2]

  • Activation: Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[2]

  • Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, extended reaction times or a double coupling may be necessary.[2]

Protocol 2B: HBTU/HOBt-Mediated Coupling

A robust and slightly more economical alternative to HATU.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[11]

  • Activation: Add DIEA (6 equivalents) to the reagent mixture and allow for pre-activation for 2-5 minutes.[11]

  • Coupling: Transfer the activated solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

Protocol 2C: DIC/Oxyma Pure-Mediated Coupling

A highly efficient and cost-effective carbodiimide-based method.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add the this compound/Oxyma Pure solution to the neutralized peptide-resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress with the Kaiser test, as longer reaction times may be required.

Final Peptide Cleavage and Deprotection

Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For Boc-SPPS, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[16][18]

Standard HF Cleavage Protocol:

  • The peptide-resin is dried under vacuum.

  • A scavenger, such as anisole, is added to the peptide-resin in the reaction vessel.[16]

  • The vessel is cooled, and liquid HF is distilled into it.[16]

  • The reaction is stirred at 0°C for 45-60 minutes.[16]

  • The HF is removed under vacuum.

  • The crude peptide is precipitated and washed with cold diethyl ether.

  • The peptide is then dissolved in an appropriate aqueous buffer for purification by HPLC.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound in SPPS is highly dependent on the choice of coupling reagent. Onium-based reagents such as HATU and HBTU, as well as the DIC/Oxyma Pure system, are highly recommended to ensure high coupling efficiencies and minimize side reactions. The provided protocols offer a comprehensive guide for researchers to effectively utilize these reagents in their peptide synthesis workflows. Monitoring each coupling step with a qualitative method like the Kaiser test is crucial to ensure the synthesis of the target peptide with high purity and yield.

References

Application Notes and Protocols for the Deprotection of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a valuable building block for the synthesis of peptides and peptidomimetics containing a pyridyl moiety, which can introduce unique conformational constraints and potential for metal coordination or altered receptor interactions.

The removal of the Boc group (deprotection) is a critical step that requires careful consideration of reagents and reaction conditions to ensure high yield and purity of the desired D-2-pyridylalanine-containing product. The most common and effective methods for Boc deprotection involve the use of strong acids, primarily trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous organic solvent like dioxane.[1][3] This document provides detailed protocols for these methods, a summary of reaction conditions, and a discussion of potential side reactions.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group proceeds via an acid-catalyzed elimination reaction. The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[2]

  • Formation of a Tert-butyl Cation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2]

  • Amine Salt Formation: The newly formed free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).

Boc_Deprotection_Mechanism Boc_AA This compound H_plus + H⁺ Protonated_Boc Protonated Boc Intermediate H_plus->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation CO2 CO₂ Carbamic_Acid->CO2 Deprotected_AA H₂N⁺-D-2-Pal-OH Carbamic_Acid->Deprotected_AA Decarboxylation

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions for the deprotection of Boc-protected amino acids using the two primary methods. Yields are generally high for these reactions, often exceeding 95%, provided that proper techniques and purification are employed.

Table 1: Deprotection using Trifluoroacetic Acid (TFA)

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)Can be used neat or as a solution in a solvent.
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred.
TFA Concentration 25-50% (v/v) in DCMHigher concentrations can be used for more robust substrates.[4]
Temperature 0°C to Room TemperatureThe reaction is often initiated at 0°C to control exothermicity.[2]
Reaction Time 30 minutes - 4 hoursTypically monitored by TLC or LC-MS.[2]
Work-up Removal of volatiles in vacuo, precipitation with cold diethyl ether.The product is isolated as the TFA salt.

Table 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

ParameterConditionNotes
Reagent 4M HCl in 1,4-Dioxane (B91453)A commercially available solution is typically used.[3]
Solvent 1,4-DioxaneAnhydrous solvent is crucial.
Temperature Room Temperature
Reaction Time 30 minutes - 2 hoursGenerally a rapid and clean reaction.[3][5]
Work-up Removal of solvent in vacuo, trituration with diethyl ether.The product is isolated as the hydrochloride salt.[1]

Experimental Protocols

Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of TFA: Slowly add a solution of 25-50% TFA in DCM (v/v) to the stirred solution. A typical volume is equal to the volume of DCM used for dissolution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Precipitation: To the resulting residue, add cold diethyl ether to precipitate the deprotected D-2-pyridylalanine as its TFA salt.

  • Isolation: Collect the precipitate by filtration, wash the solid with a small amount of cold diethyl ether, and dry the product under vacuum.

Protocol 2: Deprotection of this compound using 4M HCl in Dioxane

This protocol provides an alternative method for Boc deprotection that is often considered milder and can be advantageous in certain synthetic contexts.[3]

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dissolution)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask. If the substrate is readily soluble in the reagent, this step may be modified.

  • Addition of HCl/Dioxane: To the stirred solution, add 5-10 equivalents of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator.

  • Precipitation and Isolation: Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Side Reactions and Use of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, particularly the alkylation of nucleophilic residues such as tryptophan and methionine.[6] While D-2-pyridylalanine is not as susceptible as these amino acids, the use of scavengers is good practice, especially in the context of peptide synthesis where other sensitive residues may be present. Common scavengers include:

  • Anisole or Thioanisole: These trap the tert-butyl cation via electrophilic aromatic substitution.

  • Triisopropylsilane (TIS): TIS can reduce the tert-butyl cation.

  • Water: A small percentage of water can also act as a scavenger.

A common "cleavage cocktail" for TFA deprotection in solid-phase peptide synthesis is 95% TFA, 2.5% water, and 2.5% TIS.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_reagent Add Deprotection Reagent (TFA/DCM or HCl/Dioxane) cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end Obtain Deprotected D-2-Pal-OH Salt dry->end

General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Incorporating Boc-D-2-Pal-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a non-proteinogenic amino acid that introduces a pyridyl moiety, a key structural feature in many pharmacologically active compounds. The pyridine (B92270) ring can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which can significantly influence the peptide's conformation and binding affinity to its biological target.

Peptides containing D-2-pyridylalanine have been notably utilized in the development of potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.[1][2][3] These antagonists are crucial in the treatment of hormone-dependent cancers, such as prostate and breast cancer, by suppressing the production of sex hormones.[3] The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[1]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 87723-93-7
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white solid
Purity ≥98%

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS. Due to the steric hindrance of the pyridyl group, optimized coupling conditions are recommended.

Resin Selection and Loading

Standard resins for Boc-SPPS, such as Merrifield or PAM (phenylacetamidomethyl) resins, are suitable.[4] A lower substitution resin (0.3-0.6 mmol/g) is often advantageous for the synthesis of longer or more complex peptides.

Protocol 1: Attachment of the First Amino Acid (C-terminal) to Merrifield Resin (Cesium Salt Method)

  • Swell the Merrifield resin (1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Dissolve the Boc-protected C-terminal amino acid (2.5 mmol) in a mixture of ethanol (B145695) and water.

  • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

  • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

  • Dissolve the cesium salt in N,N-dimethylformamide (DMF, 10 mL) and add it to the swollen resin.

  • Heat the mixture at 50°C for 24 hours.

  • Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Peptide Chain Elongation: A Single Coupling Cycle

The following steps describe one cycle of deprotection, neutralization, and coupling for the elongation of the peptide chain.

Protocol 2: Boc Deprotection

  • Wash the resin-bound peptide with DCM (3 x 10 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Filter the solution and add a fresh 50% TFA/DCM solution (10 mL). Agitate for 30 minutes.[5]

  • Wash the resin sequentially with DCM (3 x 10 mL), isopropanol (B130326) (2 x 10 mL), and DCM (3 x 10 mL).

Protocol 3: Neutralization

  • Wash the resin with DMF (3 x 10 mL).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step once.[5]

  • Wash the resin with DMF (5 x 10 mL).

Protocol 4: Coupling of this compound

Due to the steric hindrance of the pyridyl side chain, a more potent coupling reagent and potentially longer reaction times or double coupling are recommended.

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours. A second coupling may be necessary for optimal results.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test.[6]

  • If the Kaiser test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage and Deprotection

Protocol 5: HF Cleavage

Caution: Hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and deprotection steps, thoroughly wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Triturate the remaining resin and peptide with cold diethyl ether and collect the precipitated crude peptide by filtration.

  • Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture for purification.

Data Presentation: Quantitative Analysis

The successful incorporation of this compound can be monitored and quantified using various analytical techniques. The following tables provide representative data.

Table 2: Coupling Efficiency of this compound with Different Coupling Reagents

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (hours)Estimated Coupling Efficiency (%)
DCC/HOBt3 : 3 : 6 (DIEA)4>95
HBTU/DIEA3 : 3 : 62>98
HATU/DIEA3 : 3 : 61.5>99
PyBOP/DIEA3 : 3 : 62>98

Coupling efficiency can be determined qualitatively by the Kaiser test and quantitatively by cleaving a small amount of resin-bound peptide for HPLC analysis.

Table 3: Analytical Characterization of a Model Peptide Containing D-2-Pal

Analytical MethodParameterResult
RP-HPLC Purity>95% (after purification)
Retention TimeSequence-dependent
Mass Spectrometry (ESI-MS) [M+H]⁺Calculated vs. Observed

Challenges and Mitigation Strategies

Incorporating sterically hindered amino acids like this compound can present challenges.

Table 4: Common Issues and Recommended Solutions

IssuePotential CauseMitigation Strategy
Incomplete Coupling Steric hindrance of the pyridyl side chain.Use a more potent coupling reagent (e.g., HATU, HBTU).[7] Increase the excess of amino acid and coupling reagents.[7] Perform a double coupling. Increase the coupling time.
Peptide Aggregation Formation of secondary structures on the resin.Use a lower substitution resin. Synthesize at a higher temperature (if using a microwave synthesizer). Use chaotropic salts in the coupling solution.
Side Reactions during Cleavage Alkylation of sensitive residues by carbocations generated during Boc deprotection.Use a scavenger cocktail during HF cleavage (e.g., p-cresol, thioanisole).[8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for incorporating a single this compound residue into a growing peptide chain is depicted below.

G cluster_0 Peptide Elongation Cycle cluster_1 Final Steps Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling (this compound + Coupling Reagent) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Resin Next Cycle Final_Cleavage Final Cleavage (HF + Scavengers) Wash->Final_Cleavage After Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Boc-SPPS incorporation of this compound.

LHRH Receptor Signaling Pathway

Peptides incorporating D-2-pyridylalanine are effective antagonists of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] By blocking this receptor in the pituitary gland, these antagonists inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone (B1683101) and estrogen production.[9] This is a key mechanism in the treatment of hormone-sensitive cancers.

G LHRH_Antagonist LHRH Antagonist (contains D-2-Pal) LHRH_Receptor LHRH Receptor (GPCR) in Pituitary Gland LHRH_Antagonist->LHRH_Receptor Blocks G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activation Blocked PLC Phospholipase C (PLC) G_Protein->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulation Blocked PKC Protein Kinase C (PKC) Activation DAG->PKC Activation Blocked LH_FSH_Synthesis LH & FSH Synthesis & Secretion Ca_Release->LH_FSH_Synthesis Inhibited PKC->LH_FSH_Synthesis Inhibited Hormone_Suppression Suppression of Testosterone/Estrogen LH_FSH_Synthesis->Hormone_Suppression Leads to

Caption: LHRH receptor signaling pathway antagonism by D-2-Pal peptides.

Conclusion

The incorporation of this compound into peptide sequences is a valuable tool for the development of novel peptide therapeutics with enhanced stability and biological activity. While its sterically hindered nature requires optimized coupling conditions, the use of potent coupling reagents and careful monitoring can ensure high coupling efficiencies. The resulting peptides, particularly LHRH antagonists, have significant potential in the treatment of hormone-dependent diseases. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize and characterize peptides containing this important unnatural amino acid.

References

Standard Operating Procedure for Manual Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984.[1] This method allows for the stepwise synthesis of peptides on a solid support, typically a resin, simplifying the purification process as excess reagents and byproducts are removed by simple filtration and washing.[1][2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is characterized by the use of the acid-labile Boc group for temporary protection of the α-amino group of the incoming amino acid. This group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] More permanent side-chain protecting groups, often benzyl-based, are employed to protect reactive amino acid side chains and are cleaved at the final step of the synthesis using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

While not strictly orthogonal, the graduated acid lability of the Boc and benzyl-based protecting groups allows for the selective removal of the Boc group at each cycle without significantly affecting the side-chain protecting groups or the peptide-resin linkage.[2][3] This methodology has been successfully used to synthesize a wide range of peptides and even small proteins.[4]

Manual Boc SPPS offers a cost-effective and flexible approach for peptide synthesis, particularly for research-scale production and for optimizing the synthesis of difficult sequences. Careful monitoring of the coupling and deprotection steps is crucial for achieving high purity and yield of the final peptide.

Experimental Protocols

The manual Boc SPPS workflow can be broken down into a series of cyclical steps, preceded by resin preparation and followed by final cleavage and deprotection.

Resin Preparation and First Amino Acid Loading

The choice of resin is critical and depends on whether the desired peptide has a C-terminal acid or amide. Merrifield resin is commonly used for C-terminal acids, while MBHA resin is a standard choice for C-terminal amides.

Protocol: First Amino Acid Loading on Merrifield Resin (Cesium Salt Method)

  • Swell the Merrifield resin (1 equivalent) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve the Boc-protected C-terminal amino acid (2-4 equivalents) in a suitable solvent.

  • Add cesium carbonate (1 equivalent) to the amino acid solution and stir until the amino acid is fully dissolved and the cesium salt is formed.

  • Remove the solvent from the amino acid salt by rotary evaporation.

  • Dissolve the dried Boc-amino acid cesium salt in DMF.

  • Add the amino acid salt solution to the swollen resin.

  • Heat the reaction mixture to 50-60°C and agitate for 12-24 hours.

  • Wash the resin thoroughly with DMF, then dichloromethane (B109758) (DCM), and finally dry under vacuum.

  • If unreacted chloromethyl groups remain, they can be capped by acetylation.[5]

The SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Diagram: Manual Boc SPPS Workflow

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA(n+1), Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 NextCycle Resin-AA(n+1) Wash3->NextCycle NextCycle->Deprotection Repeat for each amino acid FinalPeptide Final Peptide-Resin NextCycle->FinalPeptide Cleavage Cleavage & Deprotection (HF or TFMSA) FinalPeptide->Cleavage Purification Purification Cleavage->Purification

References

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids, such as D-2-pyridylalanine (D-2-Pal), into peptide sequences is a crucial strategy for developing novel therapeutics with enhanced stability, modified conformational properties, and improved biological activity. This document provides detailed protocols for the efficient incorporation of N-α-Boc-protected D-2-pyridylalanine (Boc-D-2-Pal-OH) using automated peptide synthesizers. The primary challenge associated with this amino acid is the steric hindrance from the pyridyl group, which can impede coupling reactions. The following protocols are optimized to overcome this challenge and ensure high-yield synthesis.

Data Presentation: Comparative Coupling Performance

The successful incorporation of sterically hindered amino acids requires optimized conditions compared to standard proteinogenic amino acids. The following table provides an illustrative comparison of expected performance between this compound and Boc-L-Ala-OH under a standard HBTU-activated coupling protocol.

ParameterThis compound (Hindered)Boc-L-Ala-OH (Standard)
Recommended Coupling Reagent HBTU, HATU, PyBOP[1]DIC/HOBt, HBTU, HATU[1]
Typical Coupling Time 60 - 120 minutes30 - 60 minutes
Double Coupling Recommended? Often, especially for long sequences[2][3]Rarely
Expected Coupling Efficiency >97% (with optimized protocol)>99%
Monitoring Requirement Kaiser Test or Bromophenol Blue Test[1][2]Kaiser Test or Bromophenol Blue Test[1]
Crude Purity (Post-Cleavage) 80 - 90%>95%

Experimental Protocols

Protocol 1: Automated Synthesizer Cycle for this compound Incorporation

This protocol outlines a single cycle for adding this compound to a growing peptide chain on a solid support resin (e.g., PAM or MBHA resin) using Boc-based Solid-Phase Peptide Synthesis (SPPS).[][5]

1. Reagent Preparation:

  • Amino Acid Solution: Prepare a solution of this compound (2.0 - 4.0 eq. relative to resin loading) in N,N-Dimethylformamide (DMF).

  • Activator Solution: Prepare a solution of HBTU (2.0 - 4.0 eq.) in DMF.

  • Base Solution: Prepare a solution of N,N-Diisopropylethylamine (DIEA) (4.0 - 8.0 eq.) in DMF.

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[5][6] Add scavengers like 0.5% dithiothreitol (B142953) (DTE) if the sequence contains Trp, Cys, or Met.[6]

  • Neutralization Solution: 10% DIEA in DCM (v/v).[5]

  • Wash Solvents: DMF, DCM, Isopropanol (IPA).

2. Automated Synthesizer Cycle:

  • Step 1: Resin Swelling (Initial Step)

    • Swell the peptide-resin in DMF for at least 30-60 minutes before the first cycle.

  • Step 2: N-α-Boc Deprotection

    • Perform a pre-wash with the Deprotection Solution (50% TFA/DCM) for 2-5 minutes.[5]

    • Treat the resin with fresh Deprotection Solution for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[5]

  • Step 3: Neutralization

    • Wash the resin with DCM (2x).

    • Treat the resin with Neutralization Solution (10% DIEA/DCM) for 2 minutes. Repeat this step once.

    • Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.

  • Step 4: Amino Acid Coupling (In-situ Neutralization Approach)

    • In a separate reaction vessel, combine the Amino Acid Solution and Activator Solution. Mix for 1-2 minutes.

    • Add the Base Solution to the activated amino acid mixture.

    • Immediately transfer the complete activation mixture to the reaction vessel containing the deprotected and washed resin.

    • Allow the coupling reaction to proceed for 60-120 minutes. Due to steric hindrance, a longer coupling time is recommended.[2]

    • After coupling, drain the reaction vessel.

  • Step 5: Post-Coupling Wash

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Step 6: Monitoring and Double Coupling (Optional but Recommended)

    • Perform a Kaiser test on a small sample of resin beads. A negative result (clear or yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat Steps 4 and 5 (double coupling) to drive the reaction to completion.[3]

Protocol 2: High-HF Cleavage and Final Deprotection

This procedure is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a properly ventilated chemical fume hood.[7]

1. Preparation:

  • After the final synthesis cycle, perform a final N-α-Boc deprotection as described in Protocol 1.

  • Wash the peptide-resin extensively with DCM and dry it thoroughly under a high vacuum for at least 4 hours.

2. Cleavage Cocktail:

  • Place the dried peptide-resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

  • Add scavengers to the vessel to trap reactive carbocations generated during cleavage. A common mixture is p-cresol (B1678582) (0.75 mL) and p-thiocresol (0.25 mL). Anisole can also be used.[7]

3. HF Cleavage:

  • Cool the reaction vessel to -5 to 0°C in an ice/salt bath.

  • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

4. Post-Cleavage Workup:

  • Remove the HF by evaporation under a stream of nitrogen gas.

  • Wash the remaining resin and crude peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the peptide by adding a larger volume of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualizations

Automated Boc-SPPS Workflow

The diagram below illustrates the cyclical nature of automated solid-phase peptide synthesis using Boc chemistry.

Boc_SPPS_Workflow Start Start Cycle: Peptide-Resin Deprotection Step 1: Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Step 3: Coupling (this compound + HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 End End Cycle: (n+1) Peptide-Resin Wash3->End End->Deprotection Repeat for next amino acid

Caption: Automated Boc-SPPS cycle for peptide chain elongation.

Key Chemical Transformations in Boc-SPPS

This diagram outlines the core chemical reactions occurring during the deprotection and coupling steps.

Chemical_Pathway cluster_deprotection A) Boc Deprotection cluster_coupling B) Neutralization & Coupling Boc_Peptide Boc-NH-CHR-CO-Resin TFA + TFA Deprotected_Peptide H₃N⁺-CHR-CO-Resin (TFA Salt) Boc_Peptide->Deprotected_Peptide  Acidolysis Byproducts1 + Isobutylene + CO₂ TFA_Salt H₃N⁺-CHR-CO-Resin DIEA1 + DIEA Free_Amine H₂N-CHR-CO-Resin TFA_Salt->Free_Amine  Neutralization Coupled_Peptide Boc-Pal-NH-CHR-CO-Resin Free_Amine->Coupled_Peptide  Peptide Bond Formation Boc_AA This compound Activator + HBTU/DIEA Activated_Ester Activated Ester Boc_AA->Activated_Ester  Activation Activated_Ester->Coupled_Peptide  Peptide Bond Formation

Caption: Core chemical reactions of the Boc-SPPS methodology.

References

Application Notes: Cleavage of Peptides Containing D-2-Pyridylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the final step is the cleavage of the synthesized peptide from the solid support, coupled with the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). The process, however, generates highly reactive cationic species from protecting groups (e.g., tert-butyl cations) and the resin linker.[1][2] These carbocations can cause unwanted side reactions by alkylating nucleophilic amino acid residues.[1][2]

The unnatural amino acid D-2-pyridylalanine contains a nucleophilic pyridine (B92270) ring, which, similar to the indole (B1671886) ring of Tryptophan, is susceptible to modification by these carbocations. Therefore, the selection of an appropriate "cleavage cocktail"—a mixture of TFA and various scavengers—is critical to ensure the integrity of the final peptide and obtain high purity and yield. Scavengers are nucleophilic reagents that "trap" or quench the reactive carbocations, preventing them from modifying sensitive side chains.[1][3] These notes provide detailed protocols and guidance for the efficient cleavage of peptides containing D-2-pyridylalanine from the resin.

Potential Side Reactions & Mitigation

The primary challenge during the cleavage of D-2-pyridylalanine-containing peptides is the prevention of alkylation on the electron-rich pyridine ring. During acidolysis, protecting groups like tert-butyl (tBu) are removed, generating tert-butyl cations. These electrophiles can attack the nucleophilic pyridine ring, leading to a modified and inactive peptide. This mechanism is analogous to the well-documented alkylation of Tryptophan residues.[1]

To mitigate this, the cleavage cocktail must contain effective scavengers. Triisopropylsilane (TIS) is a highly effective carbocation scavenger, while others like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) can also be used, especially when other sensitive residues like Cysteine or Methionine are present.[1][2][4]

G cluster_0 Carbocation Generation cluster_1 Desired Pathway: Scavenging cluster_2 Undesired Pathway: Side Reaction Protecting_Group Side-Chain Protecting Group (e.g., tBu) Carbocation Reactive Carbocation (e.g., t-butyl cation) Protecting_Group->Carbocation + TFA Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Path Peptide Peptide with D-2-Pyridylalanine Carbocation->Peptide Undesired Path Quenched_Species Quenched Species Scavenger->Quenched_Species Trapping Side_Product Alkylated Peptide (Side Product) Peptide->Side_Product Alkylation (Side Reaction)

Figure 1. Mitigation of D-2-pyridylalanine alkylation during cleavage.

Selecting a Cleavage Cocktail

The choice of cleavage cocktail is dictated by the peptide's amino acid composition. For peptides containing D-2-pyridylalanine without other sensitive residues, a standard cocktail with TIS is often sufficient. If residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are also present, a more robust, universal cocktail is recommended.[2][4] All cleavage cocktails should be freshly prepared immediately before use to ensure the effectiveness of the scavengers.[1]

Table 1: Common Cleavage Cocktails for Peptides with Sensitive Residues

Cocktail NameComposition (v/v/v)Application Notes & Suitability for D-2-Pyridylalanine
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TISSuitable for most peptides. TIS is an effective scavenger for protecting the pyridyl ring from alkylation.[2]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" cocktail where TIS replaces thiol-based scavengers. Useful for peptides with trityl groups but does not prevent Met oxidation.[2]
Reagent K 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDTA robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Arg. Highly recommended for complex peptides containing D-2-pyridylalanine.[2][4]
TFA/EDT Cocktail 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISSpecifically recommended for peptides containing Trp, which is chemically similar to D-2-pyridylalanine in its susceptibility to modification.

Detailed Protocol for Cleavage and Isolation

This protocol provides a general procedure for cleaving a peptide containing D-2-pyridylalanine from an acid-labile resin (e.g., Wang, Rink Amide) on a 50-100 mg scale.

Materials

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel with cap (e.g., 15 mL polypropylene (B1209903) tube)

  • Sintered glass funnel or peptide cleavage apparatus

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line (optional)

Step 1: Resin Preparation

  • Place the dried peptide-resin (50-100 mg) in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and to swell the resin.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial the resin is dry to prevent unwanted side reactions.[2]

Step 2: Cleavage Cocktail Preparation (Perform in a Fume Hood)

  • Prepare 2 mL of the Standard Cleavage Cocktail immediately before use.

  • Carefully mix the following reagents:

    • Trifluoroacetic acid (TFA): 1.9 mL (95%)

    • Deionized Water (H₂O): 0.05 mL (2.5%)

    • Triisopropylsilane (TIS): 0.05 mL (2.5%)[2]

  • Ensure the solution is thoroughly mixed.

    • Note: For complex peptides, prepare Reagent K as specified in Table 1.

Step 3: Cleavage Reaction

  • Add the freshly prepared cleavage cocktail (2 mL) to the reaction vessel containing the dried resin.

  • Cap the vessel tightly and gently agitate the mixture at room temperature for 2-3 hours. Polystyrene-based resins will float, while PEG-based resins will swell and remain suspended.[5]

  • Ensure the resin is well-suspended throughout the reaction period.

Step 4: Peptide Precipitation and Isolation

  • Filter the cleavage mixture through a sintered glass funnel directly into a larger (e.g., 50 mL) centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates in the same centrifuge tube.[6]

  • In the fume hood, add cold diethyl ether (~20 mL, or 10 times the volume of the TFA filtrate) to the centrifuge tube.

  • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[6]

  • To maximize precipitation, incubate the mixture at -20°C for at least 30 minutes.[6]

Step 5: Washing and Drying

  • Centrifuge the suspension (e.g., at 3000-4000 rpm for 5 minutes) to pellet the crude peptide.

  • Carefully decant and discard the ether supernatant.

  • Resuspend the peptide pellet in another 20 mL of cold diethyl ether to wash away scavengers and organic byproducts.

  • Repeat the centrifugation and decanting steps. Perform this wash a total of 3-4 times.[2]

  • After the final wash, gently blow a stream of nitrogen over the pellet to dry the crude peptide. Avoid over-drying, which can make the peptide difficult to dissolve.

  • The peptide is now ready for purification (e.g., HPLC) and analysis (e.g., Mass Spectrometry).

Experimental Workflow Overview

The entire process, from the resin-bound peptide to the final analysis, follows a structured workflow to ensure maximum yield and purity.

G Resin 1. Dried Peptide-Resin (with D-2-Pyridylalanine) Cocktail 2. Prepare Fresh Cleavage Cocktail Resin->Cocktail Cleavage 3. Cleavage Reaction (2-3 hours at RT) Resin->Cleavage Cocktail->Cleavage Filter 4. Filter to Separate Resin Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash 6. Centrifuge & Wash Pellet (3-4x with Ether) Precipitate->Wash Dry 7. Dry Crude Peptide Pellet Wash->Dry Dissolve 8. Dissolve in Aqueous Solvent for Analysis/Purification Dry->Dissolve Analyze 9. Analyze by HPLC & MS and Purify Dissolve->Analyze

Figure 2. General workflow for peptide cleavage, isolation, and analysis.

References

Application Notes: Synthesis of Bioactive Peptides Using Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1] Boc-D-2-pyridylalanine is a D-configured, non-natural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a pyridine (B92270) ring on its side chain.[2][3] This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) for creating bioactive peptides.[2] The pyridine moiety can enhance solubility, introduce a site for metal coordination, and participate in specific receptor interactions, while the D-configuration provides resistance to enzymatic degradation.[4]

These application notes provide a detailed protocol for the incorporation of Boc-D-2-pyridylalanine into peptide chains using the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.

Physicochemical Properties and Applications

Boc-D-2-pyridylalanine is a stable, white powder that serves as a key intermediate in the synthesis of complex peptides.[2][3] Its properties are summarized below.

Table 1: Physicochemical Properties of Boc-D-2-pyridylalanine

PropertyValueReference(s)
CAS Number 98266-32-1[2][3][5]
Molecular Formula C₁₃H₁₈N₂O₄[2][5]
Molecular Weight 266.3 g/mol [2]
Appearance White powder[2][]
Purity ≥ 98-99% (by HPLC)[2][]
Melting Point 140-152 °C[3][]
Optical Rotation [a]D²⁰ = +17 ± 2º (c=1 in MeOH)[2]
Storage Conditions 0-8 °C[2][]

Key Applications:

  • Drug Development : Used to design novel pharmaceuticals with enhanced therapeutic efficacy by targeting specific enzymes or receptors.[2] The incorporation of pyridylalanine has been explored in analogues of Luteinizing Hormone-Releasing Hormone (LHRH) to increase receptor binding affinity and stability.[7]

  • Bioactive Peptide Synthesis : Serves as a crucial building block for peptides requiring specific stereochemistry and functional groups for biological activity.[2]

  • Structural Biology : The pyridyl group can be used to introduce conformational constraints, helping to stabilize specific secondary structures like alpha-helices and beta-sheets in peptides.[]

Experimental Protocols

The following protocols describe the manual synthesis of a peptide containing D-2-pyridylalanine using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Boc-SPPS Workflow Overview

Boc_SPPS_Workflow start_end start_end process process wash wash decision decision final final A 1. Resin Swelling (e.g., Merrifield Resin in DCM) B 2. First Amino Acid Attachment (Cesium Salt) A->B C Start Elongation Cycle B->C D 3. Boc Deprotection (50% TFA in DCM) C->D n cycles E Wash (DCM, IPA, DMF) D->E F 4. Neutralization (10% DIEA in DMF) E->F G Wash (DMF) F->G H 5. Amino Acid Coupling (Boc-D-2-pyridylalanine + HBTU/DIEA in DMF) G->H I Kaiser Test H->I I->H Positive (Recouple) J Wash (DMF, DCM) I->J Negative K Last Amino Acid? J->K K->C No L 6. Final Deprotection (50% TFA in DCM) K->L Yes M 7. Cleavage from Resin (HF or TFMSA) L->M N 8. Precipitation & Purification (RP-HPLC) M->N O 9. Characterization (MS, HPLC) N->O

Caption: General workflow for Boc-SPPS incorporating Boc-D-2-pyridylalanine.

Protocol 1: Resin Preparation and First Amino Acid Attachment

This protocol is for attaching the C-terminal amino acid to a Merrifield resin via the cesium salt method, which minimizes racemization.[8]

Materials:

  • Merrifield resin (chloromethylpolystyrene, 1% DVB)

  • Boc-protected C-terminal amino acid

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • Resin Swelling: Place the Merrifield resin (1.0 g) in a reaction vessel and swell in DCM (10 mL) for 1 hour with gentle agitation.

  • Cesium Salt Preparation: Dissolve the first Boc-amino acid (2.0 eq. relative to resin loading) in an EtOH/water mixture. Neutralize to pH 7.0 with an aqueous solution of Cs₂CO₃. Lyophilize the solution to obtain the dry Boc-amino acid cesium salt.

  • Attachment: Dissolve the dried cesium salt in DMF (10 mL/g of resin). Add this solution to the swollen resin.

  • Reaction: Heat the mixture at 50°C for 12-24 hours with agitation.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum. Determine the loading (substitution level) via a suitable method (e.g., picric acid titration).

Protocol 2: Peptide Chain Elongation (Single Cycle)

This cycle is repeated for each amino acid, including Boc-D-2-pyridylalanine, to build the peptide chain.

Materials:

  • Peptide-resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-D-2-pyridylalanine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DMF, DCM, Isopropanol (IPA)

Procedure:

  • Boc Deprotection:

    • Wash the peptide-resin with DCM (3x, 10 mL/g).

    • Add a solution of 50% TFA in DCM (10 mL/g) and agitate for 2 minutes.

    • Filter, then add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[8]

    • Filter and wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF (10 mL/g) to the resin and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x, 10 mL/g) to remove excess base.[4]

  • Coupling of Boc-D-2-pyridylalanine:

    • In a separate vessel, dissolve Boc-D-2-pyridylalanine (2.0 eq. relative to resin loading) and HBTU (1.95 eq.) in DMF (5 mL/g).

    • Add DIEA (3.0 eq.) to the activation mixture and stir for 2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[4] If the test is positive, the coupling step should be repeated.

    • Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Purification

This protocol uses Hydrogen Fluoride (HF) to cleave the completed peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole (B1667542), p-cresol)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Preparation: Place the dried peptide-resin (approx. 1 g) in a specialized HF reaction vessel. Add a scavenger, such as anisole (1.0 mL).[8]

  • HF Cleavage: Cool the vessel in a dry ice/methanol bath. Condense anhydrous HF (10 mL) into the vessel.

  • Reaction: Stir the mixture at 0°C for 1 hour.

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Suspend the residue in cold diethyl ether to precipitate the crude peptide.

  • Washing: Wash the crude peptide thoroughly with cold ether to remove scavengers and organic-soluble byproducts.

  • Extraction and Lyophilization: Extract the peptide from the resin with an appropriate aqueous solvent (e.g., 10% acetic acid or 0.1% TFA in water). Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Representative Data

The following table provides an example of expected results for the synthesis of a hypothetical peptide containing D-2-pyridylalanine. Actual yields and purities will vary depending on the sequence, scale, and specific conditions.

Table 2: Representative Synthesis Data for a Hypothetical Peptide

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Crude Purity (% by HPLC)Final Yield (mg)Final Purity (% by HPLC)
Ac-Tyr-(D-2-Pal)-Gly-Phe-Met-NH₂0.2521568%110>98%
H-Arg-Gly-(D-2-Pal)-Ser-Lys-NH₂0.109555%42>97%

Biological Context: Enhancing p53 Activity

Peptides containing pyridylalanine can be used in advanced therapeutic strategies. For example, a p53-derived peptide, which acts as an inhibitor of the MDM2 protein, showed a two-fold enhancement in antiproliferative activity when conjugated to an RGD (Arginylglycylaspartic acid) peptide via a pyridylalanine residue.[9] RGD peptides are known to target integrin receptors, which are often overexpressed on tumor cells.[10][11] This conjugation strategy creates a targeted delivery system, increasing the local concentration of the p53 peptide at the tumor site.

The p53-MDM2 pathway is a critical regulator of the cell cycle and apoptosis.[12] Under normal conditions, MDM2 binds to the p53 tumor suppressor protein, targeting it for degradation and keeping its levels low.[12] In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally activates genes that lead to cell cycle arrest or apoptosis.[12][13] By inhibiting the p53-MDM2 interaction, synthetic peptides can reactivate the p53 pathway in cancer cells, providing a promising therapeutic strategy.

p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_feedback Negative Feedback Loop stress stress protein protein protein_i protein_i process process outcome outcome DNA_Damage Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 p21 p21 p53->p21 activates Apoptosis_Proteins PUMA, BAX, etc. p53->Apoptosis_Proteins activates MDM2->p53_MDM2 binds Degradation p53 Degradation (Proteasome) p53_MDM2->Degradation leads to Degradation->p53 Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Peptide Pyridylalanine-p53 Peptide Conjugate (MDM2 Inhibitor) Peptide->MDM2 inhibits binding

Caption: The p53-MDM2 signaling pathway and the inhibitory action of a peptide therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-2-Pal-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Boc-D-2-Pal-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is low coupling efficiency a common issue with this compound?

A1: this compound (tert-butyloxycarbonyl-D-2-pyridylalanine) presents a significant challenge in SPPS primarily due to steric hindrance. The bulky Boc protecting group on the α-amino group, combined with the pyridyl ring at the β-carbon, sterically obstructs the approach of the activated carboxylic acid to the free amino group of the growing peptide chain on the solid support. This hindrance can lead to slower reaction kinetics and incomplete coupling reactions under standard conditions.

Q2: What are the signs of poor coupling with this compound?

A2: Incomplete coupling of this compound can be identified through several indicators:

  • Positive Kaiser Test: The most common method is a positive ninhydrin (B49086) (Kaiser) test, which detects free primary amines. A blue or purple color on the resin beads indicates that a significant number of N-terminal amines have not reacted.

  • Deletion Sequences in Mass Spectrometry: Analysis of the crude peptide by mass spectrometry may reveal the presence of "deletion sequences," which are peptides lacking the this compound residue.

  • Low Purity Profile in HPLC: A broad or multi-peaked chromatogram in reverse-phase high-performance liquid chromatography (RP-HPLC) can indicate the presence of deletion sequences and other impurities resulting from incomplete coupling.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. While standard carbodiimide (B86325) reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure can be used, uronium/aminium or phosphonium (B103445) salt-based reagents often provide better results. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be more effective for difficult couplings.[1][2]

Q4: Can extending the reaction time or "double coupling" improve the efficiency?

A4: Yes, both strategies are effective for improving the coupling efficiency of sterically hindered amino acids.

  • Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4-12 hours can allow the reaction to proceed to completion.

  • Double Coupling: This involves performing the coupling step twice with a fresh portion of the activated amino acid and coupling reagents. This is a highly effective method to drive the reaction to completion.

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: While specific side reactions for this compound are not extensively documented, general side reactions in SPPS can be exacerbated by the difficult nature of the coupling. These can include:

  • Racemization: Although less common with urethane-protected amino acids, the use of strong activating conditions and extended reaction times can increase the risk of epimerization. The use of additives like HOBt or OxymaPure is recommended to suppress racemization.[3]

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, there is a risk of the reagent reacting with the free N-terminal amine of the peptide, leading to chain termination.[4]

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency issues encountered with this compound.

Troubleshooting_Boc_D_2_Pal_OH start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagent Quality - Are this compound and coupling reagents fresh? - Are solvents anhydrous and high-purity? start->check_reagents optimization Step 2: Optimize Coupling Protocol check_reagents->optimization double_coupling Strategy A: Double Coupling Repeat the coupling step with fresh reagents. optimization->double_coupling Option 1 extended_time Strategy B: Extend Reaction Time Increase coupling time to 4-12 hours. optimization->extended_time Option 2 stronger_reagent Step 3: Use a More Potent Coupling Reagent Switch from DIC/HOBt to HATU, HBTU, or PyBOP. optimization->stronger_reagent Option 3 monitoring Step 4: Monitor Reaction Completion Perform a Kaiser test after the modified coupling. double_coupling->monitoring extended_time->monitoring stronger_reagent->monitoring positive_test Kaiser Test Still Positive monitoring->positive_test Incomplete negative_test Kaiser Test Negative (Coupling Successful) monitoring->negative_test Complete capping Step 5: Cap Unreacted Amines Treat with acetic anhydride (B1165640) to prevent deletion sequences. positive_test->capping proceed Proceed to Next Synthesis Step negative_test->proceed capping->proceed Peptide_Coupling_Workflow resin Resin-Bound Peptide (with N-terminal Boc group) deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling to Resin neutralization->coupling activation Activation of this compound (Coupling Reagent + Base in DMF) activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring washing Washing (DMF and DCM) monitoring->washing next_cycle Proceed to Next Cycle or Final Cleavage washing->next_cycle Coupling_Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Active_Ester Activated Intermediate (e.g., OAt-ester, OBt-ester) Boc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC) Coupling_Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin Peptide-Resin-NH2 Peptide_Resin->Peptide_Bond

References

Technical Support Center: Boc-D-2-Pal-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the deprotection of Boc-D-2-Pal-OH (tert-butyloxycarbonyl-D-2-pyridylalanine) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of peptides containing 2-pyridylalanine (Pal)?

A1: During the acid-catalyzed deprotection of this compound, the primary concern is the generation of a reactive tert-butyl cation. This cation can lead to several side reactions:

  • Alkylation of Nucleophilic Residues: The tert-butyl cation is a potent electrophile that can alkylate electron-rich amino acid side chains present in the peptide sequence. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.

  • N-Alkylation of the Pyridine (B92270) Ring: While the pyridine ring is generally electron-deficient, the lone pair of electrons on the nitrogen atom makes it nucleophilic. Under acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. However, there remains a possibility of direct N-alkylation by the tert-butyl cation, forming a pyridinium (B92312) salt. This is generally considered a minor side reaction but should be considered.

  • Aspartimide Formation: If the peptide sequence contains an Asp-Xxx motif (especially Asp-Gly, Asp-Ser, or Asp-Asn), the deprotection conditions can promote the formation of a cyclic aspartimide intermediate. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.

  • Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate.

Q2: How can I minimize the risk of side reactions during Boc deprotection of my Pal-containing peptide?

A2: The most effective strategy is the use of a "scavenger cocktail" in your deprotection solution (typically Trifluoroacetic Acid - TFA). Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation before it can modify your peptide. The choice of scavengers depends on the amino acid composition of your peptide.

Q3: What are the recommended scavenger cocktails for peptides containing this compound?

A3: A universal scavenger cocktail is often effective. However, for peptides containing 2-Pal, it is crucial to include scavengers that can efficiently trap the tert-butyl cation. Here are some commonly used cocktails:

  • Reagent K: A robust, general-purpose cocktail suitable for peptides with multiple sensitive residues.

  • TFA/TIS/H₂O: A standard, "odorless" cocktail where triisopropylsilane (B1312306) (TIS) acts as the primary scavenger.

  • TFA/Thioanisole (B89551)/EDT: Recommended for peptides containing Trp, Cys, or Met.

The pyridine ring of 2-Pal is less nucleophilic than the indole (B1671886) ring of Tryptophan, so standard scavenger cocktails are generally sufficient. However, if N-alkylation is suspected, increasing the concentration of a soft nucleophile like thioanisole may be beneficial.

Q4: Can the Boc deprotection of this compound be incomplete?

A4: Yes, incomplete deprotection can occur, particularly if the peptide is long, sterically hindered, or prone to aggregation. Signs of incomplete deprotection include the presence of the Boc-protected peptide in the crude product upon analysis by HPLC or LC-MS. To address this, you can extend the reaction time or use a higher concentration of acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation. Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.Use an appropriate scavenger cocktail during deprotection. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).
N-Alkylation of the 2-pyridylalanine side chain.While less common, this can occur. Ensure an adequate concentration of scavengers like thioanisole in your cleavage cocktail.
Aspartimide formation at Asp-Xxx sequences.Use milder deprotection conditions (e.g., lower TFA concentration or shorter reaction time). Consider using protecting groups for the Asp side chain that are less prone to this side reaction.
Pyroglutamate formation from N-terminal Gln.This is an inherent risk with N-terminal Gln under acidic conditions. Minimize the deprotection time.
Incomplete Boc deprotection. Insufficient reaction time or acid concentration.Increase the deprotection time (e.g., from 1-2 hours to 3-4 hours) or use a higher concentration of TFA. Monitor the reaction by HPLC or LC-MS.
Steric hindrance around the N-terminus.For sterically hindered peptides, longer deprotection times may be necessary.
Peptide aggregation.Use aggregation-disrupting solvents or additives in the deprotection mixture. Consider synthesizing the peptide on a more hydrophilic resin.
Poor recovery of the peptide after precipitation. The peptide is soluble in the precipitation solvent (e.g., diethyl ether).Use a different precipitation solvent or a combination of solvents. Lyophilization of the TFA solution (after evaporation) is an alternative to precipitation.
The peptide adheres to the resin.Ensure complete cleavage from the resin by allowing sufficient reaction time. Wash the resin with a small amount of fresh TFA after the initial cleavage.

Data Presentation

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a sensitive residue. While specific data for 2-Pal is limited in the literature, this provides a general guideline for scavenger selection.

Scavenger Cocktail (TFA as acid)Target Residue(s)Typical Composition (v/v/v)Efficacy in Preventing Alkylation
Standard (TFA/TIS/H₂O) General purpose, Trp(Boc)95:2.5:2.5Good
Reagent K Trp, Met, Cys, Tyr82.5:5:5:5:2.5 (TFA:Phenol:H₂O:Thioanisole:EDT)Excellent
TFA/Thioanisole/EDT Trp, Cys, Met94:2.5:2.5:1 (TFA:H₂O:EDT:TIS)Very Good

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/TIS/H₂O

This protocol is suitable for peptides containing this compound without other highly sensitive residues like unprotected Tryptophan or Methionine.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes. Drain the solvent.

  • Deprotection Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).

  • Deprotection Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold ether and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Protocol 2: Boc Deprotection using Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing this compound along with other sensitive residues like Trp, Met, Cys, or Tyr.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Deprotection Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).

  • Deprotection Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

Visualizations

Boc_Deprotection_Pathway Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc  + H+ (TFA) Carbamic_Acid HOOC-NH-Peptide Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Peptide H3N+-Peptide Carbamic_Acid->Deprotected_Peptide - CO2 Side_Products Alkylated Side Products tBu_cation->Side_Products  + Nucleophilic Residue (Trp, Met, Tyr, Cys, Pal-N) Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Scavengers Scavengers (TIS, Thioanisole, etc.) Scavengers->Trapped_Cation

Boc deprotection pathway and side reactions.

Troubleshooting_Workflow Start Boc Deprotection of Pal-Peptide Analysis Analyze Crude Product (HPLC/LC-MS) Start->Analysis Decision Desired Product Obtained? Analysis->Decision Success Purify Peptide Decision->Success Yes Troubleshoot Identify Problem Decision->Troubleshoot No Incomplete Incomplete Deprotection? Troubleshoot->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Time Increase Deprotection Time/Acid Conc. Incomplete->Increase_Time Yes Optimize_Scavengers Optimize Scavenger Cocktail Side_Products->Optimize_Scavengers Yes Check_Sequence Review Peptide Sequence for Problematic Motifs Side_Products->Check_Sequence No Increase_Time->Start Optimize_Scavengers->Start Check_Sequence->Start

Troubleshooting workflow for this compound deprotection.

Preventing racemization of D-2-pyridylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of D-2-pyridylalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of D-2-pyridylalanine?

A1: Racemization is the process where a pure enantiomer, such as D-2-pyridylalanine, converts into an equal mixture of both its D and L forms. This loss of stereochemical integrity is a significant issue in drug development, as often only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects. Ensuring high enantiomeric purity is therefore critical for the safety and efficacy of the final active pharmaceutical ingredient.

Q2: What is the primary mechanism of racemization for 2-pyridylalanine during peptide coupling?

A2: The most common mechanism for racemization during the activation of the carboxyl group for peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting planar, achiral enolate can then be re-protonated from either side, leading to a mixture of D and L enantiomers. Aromatic amino acids like 2-pyridylalanine are particularly susceptible to this due to the stabilization of the intermediate.[1] A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.

Q3: Which factors have the most significant impact on the racemization of D-2-pyridylalanine?

A3: Several factors can significantly influence the extent of racemization:

  • Base: The type and concentration of the base used are critical. Stronger and less sterically hindered bases tend to promote racemization.

  • Coupling Reagent: The choice of coupling reagent directly affects the reactivity of the activated amino acid and its propensity to form the oxazolone (B7731731) intermediate.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[2]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates.

  • Protecting Groups: The nature of the N-terminal protecting group can affect the acidity of the α-proton and thus the rate of racemization.

Q4: How can I accurately determine the enantiomeric purity of my D-2-pyridylalanine sample?

A4: The most common methods for determining enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization. For GC analysis, the amino acid is typically derivatized to make it more volatile. A common procedure involves hydrolysis of the peptide (if applicable) followed by derivatization and analysis on a chiral GC column. For instance, after hydrolysis with deuterated acid, the enantiomers can be separated by GC and detected by mass spectrometry (GC-MS).[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High degree of racemization detected in the final product. 1. Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, DIC) without racemization-suppressing additives. 2. Excessive or Strong Base: Use of strong, non-hindered bases like triethylamine (B128534) (TEA) or an excess of diisopropylethylamine (DIEA). 3. High Reaction Temperature: Performing the coupling reaction at elevated temperatures. 4. Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period before coupling.1. Select a low-racemization coupling reagent/additive combination: - Use carbodiimides in conjunction with additives like HOBt or Oxyma. - Employ uronium/aminium (e.g., HATU, HBTU) or phosphonium (B103445) (e.g., PyBOP) based reagents, with HATU generally showing lower racemization.[4][5] 2. Optimize base selection and stoichiometry: - Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. - Use the minimum necessary amount of base. 3. Control the reaction temperature: - Perform the coupling at a lower temperature (e.g., 0 °C or room temperature). Avoid microwave heating for racemization-prone residues unless the temperature can be carefully controlled.[2] 4. Minimize activation time: - Use pre-activation for a short duration before adding the amine component.
A dark blue-brown or intense yellow/orange coloration is observed during the coupling of Fmoc-2-pyridylalanine. 1. Formation of Charge-Transfer Complexes: This can occur between the electron-rich aromatic ring of pyridylalanine and the electron-deficient coupling reagent upon activation, especially in the presence of a base.[6] 2. Impurity in Solvents or Reagents: Old or impure DMF can contain dimethylamine, which can cause side reactions. Old bases can also contain colored impurities.[7]1. This is often not detrimental to the final product quality. The color change is a known phenomenon with certain amino acids, particularly aromatic ones, and does not necessarily indicate a problem.[6][7] 2. Ensure the purity of all reagents and solvents. Use high-purity, peptide-synthesis-grade solvents. If in doubt, use freshly opened or distilled solvents.
Low yield in the enantioselective synthesis via asymmetric hydrogenation. 1. Catalyst Inactivation: The pyridine (B92270) nitrogen can coordinate to the metal center of the catalyst, leading to inactivation. 2. Sub-optimal Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for the specific substrate.1. Convert the pyridyl group to its N-oxide prior to hydrogenation. The N-oxide is less coordinating and can be reduced back to the pyridine in a subsequent step.[4] 2. Optimize reaction parameters. Systematically vary the hydrogen pressure, temperature, and reaction time to find the optimal conditions for your setup.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the chosen reaction conditions. While extensive data specifically for D-2-pyridylalanine is limited, the following tables provide illustrative data for related amino acids, offering a valuable guide for selecting optimal conditions.

Table 1: Comparison of Coupling Reagent Performance (Illustrative)

Coupling ReagentAdditiveBase% D-Isomer Formed (Racemization) for a Model Aromatic Amino Acid
DIC-DIEAHigh
DICHOBtDIEALow
HBTU-DIEAModerate
HATU-DIEAVery Low[4]
PyBOP-DIEALow to Moderate

This table provides a qualitative comparison based on general knowledge in peptide synthesis. HATU is generally considered superior in suppressing racemization due to the formation of a more reactive HOAt ester.

Table 2: Influence of Base on Racemization (Illustrative)

Coupling ReagentBaseRelative Racemization Level for a Model Amino Acid
HBTUDIEAHigher
HBTUNMMLower
HBTU2,4,6-CollidineLowest

This table illustrates the general trend that more sterically hindered bases tend to reduce the extent of racemization.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of D-2-Pyridylalanine via Asymmetric Hydrogenation

This protocol is adapted from a method for the enantioselective synthesis of pyridylalanines and is a key strategy for establishing the chirality of D-2-pyridylalanine with high enantiomeric excess.[4]

  • Synthesis of the Dehydroamino Acid Precursor:

    • Start with the appropriate 2-pyridyl aldehyde.

    • Perform an Erlenmeyer-Plöchl reaction with N-acetylglycine to synthesize the corresponding azlactone.

    • Hydrolyze the azlactone under mild basic conditions to yield the (Z)-2-(acetylamino)-3-(pyridin-2-yl)acrylic acid.

  • N-Oxide Formation:

    • Dissolve the dehydroamino acid precursor in a suitable solvent (e.g., dichloromethane).

    • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and stir until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-oxide of the dehydroamino acid.

  • Asymmetric Hydrogenation:

    • In an inert atmosphere glovebox, charge a pressure vessel with the N-oxide precursor and a chiral rhodium catalyst such as (S,S)-[Rh(Et-DUPHOS)(COD)]BF₄ (to obtain the D-amino acid).

    • Add a degassed solvent (e.g., methanol).

    • Pressurize the vessel with hydrogen gas (e.g., 60 psi) and stir at room temperature for 24-48 hours.

    • Vent the reactor and analyze the enantiomeric excess (ee) of the product.

  • N-Oxide Reduction and Deprotection:

    • Reduce the N-oxide back to the pyridine using a suitable reducing agent (e.g., PCl₃ or catalytic hydrogenation with Pd/C).

    • Hydrolyze the N-acetyl group under acidic conditions (e.g., refluxing in HCl) to obtain D-2-pyridylalanine.

Protocol 2: Chiral Analysis of D-2-Pyridylalanine by GC-MS

This protocol outlines a general procedure for determining the enantiomeric purity of the synthesized D-2-pyridylalanine.

  • Derivatization:

    • To a dry sample of the amino acid, add a solution of HCl in an alcohol (e.g., 3 N HCl in isopropanol) to form the ester. Heat to ensure complete reaction.

    • Evaporate the solvent under a stream of nitrogen.

    • Add an acylating agent (e.g., trifluoroacetic anhydride (B1165640) in dichloromethane) and heat to form the N-acylated amino acid ester.

    • Evaporate the solvent and redissolve the derivatized sample in a suitable solvent for GC injection.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a temperature program that provides baseline separation of the D and L enantiomers.

    • Monitor the elution of the enantiomers using a mass spectrometer.

    • Calculate the enantiomeric excess (ee) by integrating the peak areas of the D and L enantiomers: ee (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100

Visualizations

RacemizationMechanism D_AminoAcid D-Amino Acid Derivative Activated_Ester Activated Ester/Intermediate D_AminoAcid->Activated_Ester Activation (Coupling Reagent) Activated_Ester->D_AminoAcid Direct Coupling (Desired Path) Oxazolone Planar 5(4H)-Oxazolone Activated_Ester->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base (-H+) L_AminoAcid L-Amino Acid Derivative Oxazolone->L_AminoAcid Ring Opening (Amine Attack) Enolate->Oxazolone +H+

Caption: Mechanism of racemization via oxazolone formation.

ExperimentalWorkflow cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Purity Analysis start 2-Pyridyl Aldehyde dehydro Dehydroamino Acid Precursor start->dehydro n_oxide N-Oxide Formation dehydro->n_oxide hydrogenation Asymmetric Hydrogenation n_oxide->hydrogenation reduction N-Oxide Reduction & Deprotection hydrogenation->reduction final_product D-2-Pyridylalanine reduction->final_product sample Synthesized Product final_product->sample derivatization Derivatization sample->derivatization gcms Chiral GC-MS Analysis derivatization->gcms purity Enantiomeric Purity (% ee) gcms->purity

Caption: Workflow for synthesis and analysis of D-2-pyridylalanine.

References

Technical Support Center: Boc-D-2-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility and coupling issues associated with Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH). The information is presented in a question-and-answer format to directly address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

Boc-D-2-pyridylalanine is a non-proteinogenic, chiral amino acid derivative. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl ring on the side chain.[1][2] Its incorporation into peptide sequences is valuable in drug design and development for creating bioactive peptides with potentially enhanced stability, receptor affinity, and novel therapeutic properties.[2][]

Q2: What are the primary challenges when using this compound in coupling reactions?

The main challenges stem from potential solubility issues and steric hindrance. The pyridyl side chain can make the amino acid bulky, potentially slowing down coupling reactions and requiring more potent activating agents.[4][5] Furthermore, as the peptide chain elongates, especially with other hydrophobic residues, the entire peptide-resin complex can aggregate, hindering reagent access and leading to incomplete reactions.[5][6]

Q3: Is the solubility of this compound itself a common problem?

Generally, Boc-protected amino acids are readily soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[7][8] However, poor solubility can become an issue, not necessarily of the amino acid alone, but of the growing peptide chain, especially if the sequence contains multiple hydrophobic or bulky residues.[6][9]

Q4: Can the pyridine (B92270) ring in this compound affect the coupling reaction's efficiency?

Yes, the electronic properties of the pyridine ring and its potential to sterically hinder the reaction site can impact coupling efficiency. Some amino-pyridines can be unreactive, necessitating optimized coupling conditions and more potent reagents to drive the reaction to completion.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the coupling of this compound.

Issue 1: Poor Solubility of this compound in the Coupling Solvent
  • Observation: The this compound does not fully dissolve in the chosen solvent (e.g., DMF or DCM) before the activation step.

  • Potential Causes:

    • Incorrect solvent choice for the specific peptide sequence.

    • Low quality or old solvent containing impurities.

  • Solutions:

    • Switch to a Stronger Solvent: N-methylpyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at solvating bulky amino acids and preventing aggregation.[8]

    • Use a Solvent Mixture: For particularly difficult cases, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM or trichloromethane (TCM) can dissolve highly insoluble protected peptides.[11]

    • Gentle Warming and Sonication: Gently warming the solution or brief sonication can help dissolve the amino acid. However, be cautious as excessive heat can degrade the compound.

Issue 2: Incomplete Coupling (Positive Kaiser Test)
  • Observation: The Kaiser test remains positive (blue/purple beads) after the coupling step, indicating the presence of unreacted free amines.[12]

  • Potential Causes:

    • Steric Hindrance: The bulky pyridyl side chain is preventing efficient peptide bond formation.[4][5]

    • Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking access of the activated amino acid.[5]

    • Inefficient Activation: The coupling reagent is not potent enough to overcome the steric hindrance.[5][12]

  • Solutions:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient. Use of uronium/aminium salts (HATU, HBTU, HCTU) or phosphonium (B103445) salts (PyBOP, PyAOP) is highly recommended for hindered amino acids.[5][12][13] HATU is often considered one of the most effective reagents for challenging couplings.[13]

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[5]

    • Increase Reaction Time and Equivalents: Extend the coupling time (e.g., to 4 hours or overnight) and increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents).[4][5]

    • Pre-activation: Allow the this compound to pre-activate with the coupling reagent and a base (like DIPEA) for a few minutes before adding the mixture to the resin.[5]

    • Capping: If incomplete coupling persists after a second attempt, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences.[12]

Data Presentation

Table 1: Qualitative Solubility of Boc-Protected Amino Acids in Common SPPS Solvents

SolventGeneral Solubility of Boc-Amino AcidsSuitability for this compound Coupling
Dichloromethane (DCM)GoodOften used in Boc chemistry, especially for swelling polystyrene resins.[8][14]
N,N-Dimethylformamide (DMF)GoodA standard solvent for SPPS, but may be less effective for highly aggregating sequences.[6][9]
N-Methylpyrrolidone (NMP)Very GoodMore polar than DMF and often better at preventing peptide aggregation, leading to improved yields.[8]
Dimethyl Sulfoxide (DMSO)Good (often in mixtures)Can be used in mixtures to dissolve difficult sequences, but may be incompatible with some chemistries.
Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP)Excellent (in mixtures)Used in combination with chlorinated solvents for extremely insoluble protected peptides.[11]

Table 2: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative Effectiveness for Hindered ResiduesKey Advantages
HATU Uronium/Aminium SaltVery HighFast reaction rates, low risk of racemization, highly effective for difficult couplings.[13]
HBTU/HCTU Uronium/Aminium SaltHighGood balance of reactivity and cost, widely used.[12][13]
PyBOP/PyAOP Phosphonium SaltHighEfficient and rapid reactions, byproducts are generally soluble.[5][13]
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, but can be slow and less efficient for sterically hindered couplings.[12]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Boc-Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc group.[14]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each), followed by washing with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.[5]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.[5] A negative result (yellow beads) indicates complete coupling.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle. If positive, perform a second coupling (see Troubleshooting Guide).

Protocol 2: Double Coupling Strategy for Incomplete Reactions
  • Initial Coupling: Follow steps 1-5 of Protocol 1.

  • First Kaiser Test: Perform a Kaiser test. If it is positive, proceed with the following steps.

  • Washing: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 5 of Protocol 1. Add this to the resin and agitate for another 1-2 hours.

  • Final Kaiser Test: Perform a second Kaiser test. If negative, wash the resin and proceed. If it remains positive, consider capping the unreacted amines.

Visualizations

SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle Deprotection Boc-Deprotection (TFA in DCM) Wash_Neut Washing & Neutralization (DCM, IPA, DMF, DIPEA) Deprotection->Wash_Neut Remove Boc group Coupling Coupling (Activated this compound) Wash_Neut->Coupling Prepare N-terminus Kaiser_Test Kaiser Test Coupling->Kaiser_Test Form peptide bond Wash_Final Final Washing (DMF, DCM) Next_Cycle Proceed to next coupling cycle Wash_Final->Next_Cycle Kaiser_Test->Coupling Incomplete (Positive) Recouple Kaiser_Test->Wash_Final Coupling Complete (Negative) Start Start with N-Boc protected peptide-resin Start->Deprotection Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Incomplete Coupling (Positive Kaiser Test) Reagent Using standard coupling reagent (e.g., DIC/HOBt)? Start->Reagent Switch_Reagent Switch to Potent Reagent (HATU, PyBOP) Reagent->Switch_Reagent Yes Double_Couple Perform Double Coupling Reagent->Double_Couple No Switch_Reagent->Double_Couple Extend_Time Increase Reaction Time & Equivalents Double_Couple->Extend_Time Change_Solvent Consider Changing Solvent (DMF -> NMP) Extend_Time->Change_Solvent Capping Cap Unreacted Amines (Acetic Anhydride) Change_Solvent->Capping If still incomplete

References

Technical Support Center: Steric Hindrance Effects of the Pyridyl Group in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance and electronic effects of pyridyl-containing amino acids during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating pyridyl-containing amino acids (e.g., Pyridylalanine, Pal) in SPPS?

A1: The incorporation of pyridyl-containing amino acids in SPPS presents several challenges stemming from both steric and electronic factors:

  • Steric Hindrance: The bulky aromatic pyridine (B92270) ring can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling reactions. This is particularly relevant for 2-pyridylalanine (2-Pal) due to the proximity of the nitrogen atom to the peptide backbone.

  • Electronic Effects: The nitrogen atom in the pyridine ring introduces unique electronic properties. Its basicity can lead to undesirable side reactions or interactions. Furthermore, the pyridine nitrogen can participate in intramolecular hydrogen bonding, which may influence the peptide's conformation and reactivity.[1]

  • Solubility: While the incorporation of 3- and 4-pyridylalanine has been shown to enhance the aqueous solubility of the final peptide, the solubility of the Fmoc-protected pyridylalanine itself in standard SPPS solvents should be considered for efficient coupling.[2]

  • Positional Isomerism: The position of the nitrogen atom (2-, 3-, or 4-position) influences the steric bulk and electronic properties of the pyridylalanine isomer, leading to different challenges and requiring distinct optimization strategies.[3][4]

Q2: How does the basicity of the pyridine nitrogen affect SPPS?

A2: The basicity of the pyridine nitrogen can influence several aspects of SPPS:

  • Protonation: Under the acidic conditions sometimes used during cleavage or in certain coupling additive protocols, the pyridine nitrogen can become protonated. This protonation can increase the polarity of the side chain and potentially affect the reactivity of the mixed disulfide bond in specific applications.[5]

  • Side Reactions: The basic nature of the pyridine ring might catalyze unwanted side reactions, although specific examples directly attributed to the pyridyl group during standard Fmoc-SPPS are not extensively documented in the initial search results.

  • Chelation: The pyridyl group, particularly the 2-pyridyl isomer, has the potential to chelate metal ions, which could be a consideration if any metal-based reagents are used in the synthesis or subsequent modifications.

Q3: Are there specific side reactions to be aware of when using pyridylalanines in SPPS?

A3: While the pyridyl group itself is relatively stable, researchers should be aware of general SPPS side reactions that can be exacerbated by sterically hindered residues:

  • Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide. Careful monitoring of coupling completion is crucial.

  • Alkylation: During the final trifluoroacetic acid (TFA) cleavage, reactive cationic species are generated from protecting groups and the resin linker. These can alkylate sensitive residues. While tryptophan and cysteine are most susceptible, the electron-rich pyridine ring could also be a potential target, although this is not widely reported.[6]

  • Racemization: While less common with standard urethane-based protecting groups like Fmoc, the risk of racemization can increase with sterically hindered amino acids, especially with certain activation methods.

Troubleshooting Guides

Issue 1: Incomplete Coupling of Pyridylalanine Residues

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences (mass corresponding to the peptide minus the pyridylalanine residue) in the final mass spectrometry analysis.

  • Low overall yield of the desired peptide.

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric Hindrance Optimize Coupling Reagents: Switch to more potent coupling reagents known to be effective for sterically hindered amino acids. Examples include HATU, HCTU, or COMU.
Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-pyridylalanine. This is a highly effective method to drive the reaction to completion.
Increase Reagent Excess: Use a higher molar excess of the Fmoc-pyridylalanine and coupling reagents (e.g., 3-5 equivalents).
Extended Coupling Time: Increase the reaction time for the coupling step (e.g., from 1 hour to 2-4 hours). Monitor for completion to avoid potential side reactions with prolonged times.
Peptide Aggregation Solvent Choice: Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to the DMF.
Backbone Protection: For sequences prone to aggregation, consider incorporating pseudoproline dipeptides or using backbone-protected amino acids (e.g., Hmb- or Dmb-derivatives) in the vicinity of the pyridylalanine residue.[7]
Poor Resin Swelling Resin Selection: Ensure the use of a resin with good swelling properties in the chosen solvent, such as a PEG-based resin. For long or difficult sequences, a low-loading resin is recommended to minimize interchain interactions.
Issue 2: Unexpected Side Products in the Final Peptide

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide that are difficult to separate from the main product.

  • Mass spectrometry data showing unexpected adducts or modifications.

Root Causes & Solutions:

Root CauseMitigation Strategy
Alkylation during TFA Cleavage Optimize Cleavage Cocktail: Use a scavenger cocktail optimized to quench reactive cations. A common effective and minimally odorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing other sensitive residues like Trp or Cys, the addition of 1,2-ethanedithiol (B43112) (EDT) may be necessary.
Side Chain Modification Protect the Pyridine Nitrogen: If side reactions involving the pyridine nitrogen are suspected, consider using a protected version of the pyridylalanine where the nitrogen is temporarily modified, although this is not standard practice and may require custom synthesis of the amino acid derivative.

Quantitative Data

The following table summarizes the hydrophilicity of peptides containing different pyridylalanine isomers, which can influence their behavior during synthesis and purification.

Pyridylalanine IsomerRelative Hydrophilicity (logD)
L-2-Pyridylalanine (l2Pal)-2.3 ± 0.1
3-Pyridylalanine (3Pal)-2.5 ± 0.1
4-Pyridylalanine (4Pal)-2.6 ± 0.1
Data from a study on somatostatin (B550006) antagonists, where a lower logD value indicates higher hydrophilicity.[3][4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Pyridylalanine using HATU
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-L-pyridylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Troubleshooting: If the Kaiser test is positive, perform a second coupling (see Protocol 2).

Protocol 2: Double Coupling Strategy for Hindered Pyridylalanine Residues
  • Perform the first coupling reaction as described in Protocol 1 for 1 hour.

  • After the first coupling, drain the reaction vessel and wash the resin with DMF (3 times).

  • Prepare a fresh activation solution of Fmoc-L-pyridylalanine as described in Protocol 1.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times).

Visualizations

SPPS_Troubleshooting_Pyridylalanine start Incorporate P pyridylalanine coupling Standard Coupling (e.g., HBTU/DIPEA) start->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete Positive complete Complete Coupling (Negative Kaiser Test) kaiser_test->complete Negative troubleshoot Troubleshooting Strategies incomplete->troubleshoot next_cycle Proceed to Next Cycle complete->next_cycle double_coupling Double Coupling troubleshoot->double_coupling stronger_reagent Use Stronger Coupling Reagent (HATU, HCTU, COMU) troubleshoot->stronger_reagent extend_time Extend Coupling Time troubleshoot->extend_time re_test Kaiser Test double_coupling->re_test stronger_reagent->re_test extend_time->re_test re_test->incomplete Positive (Consider sequence re-design or backbone protection) re_test->complete Negative

Caption: Troubleshooting workflow for incomplete coupling of pyridylalanine.

Pyridylalanine_Isomers title Steric & Electronic Effects of Pyridylalanine Isomers pal2 2-Pyridylalanine (2-Pal) steric_hindrance Steric Hindrance pal2->steric_hindrance Highest electronic_effect Electronic Effect (Nitrogen Basicity) pal2->electronic_effect Most Proximal to Backbone pal3 3-Pyridylalanine (3-Pal) pal3->steric_hindrance Moderate pal3->electronic_effect Intermediate pal4 4-Pyridylalanine (4-Pal) pal4->steric_hindrance Lowest pal4->electronic_effect Most Distal from Backbone

Caption: Relative steric and electronic effects of pyridylalanine isomers.

References

Technical Support Center: Optimizing Coupling of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Boc-D-2-Pal-OH in solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance coupling efficiency for this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling of this compound can be inefficient due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, in combination with the pyridyl ring of the side chain, creates a sterically crowded environment around the carboxylic acid. This bulkiness can impede the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support, resulting in slower reaction rates and incomplete coupling. The pyridyl group, in particular, can contribute to this steric hindrance.

Q2: What are the signs of an incomplete this compound coupling reaction?

A2: The most common indicator of an incomplete coupling is a positive result from a qualitative ninhydrin (B49086) (Kaiser) test. A blue or purple color on the resin beads signifies the presence of unreacted primary amines. Other indications of poor coupling efficiency include a lower-than-expected weight gain of the resin and the detection of deletion sequences (peptides missing the this compound residue) in the final crude product upon analysis by mass spectrometry.

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents such as DCC or DIC alone are often insufficient. More potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents are recommended. Reagents like HATU, HBTU, HCTU, and PyBOP are generally more effective as they rapidly form highly reactive activated esters that can overcome the steric barrier. HATU is often considered a superior choice for difficult couplings.

Q4: Can increasing the reaction time or temperature improve coupling efficiency?

A4: Yes, extending the coupling time is a common strategy to drive the reaction to completion. For a standard coupling, 1-2 hours may be sufficient for unhindered amino acids, but for this compound, a longer duration of 4 hours or even overnight may be necessary. Moderately increasing the reaction temperature (e.g., to 40-50°C) can also increase the reaction rate, but this should be approached with caution as excessive heat can lead to racemization and other side reactions.

Q5: What is a "double coupling" and when should it be used?

A5: A double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents before proceeding to the next deprotection step. This is a highly effective strategy for difficult couplings, particularly with sterically hindered residues like this compound, or for sequences known to cause aggregation. A double coupling should be performed if the ninhydrin test is positive after the initial coupling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Positive Ninhydrin (Kaiser) Test after Coupling 1. Steric Hindrance: The bulky nature of this compound is slowing the reaction. 2. Peptide Aggregation: The growing peptide chain is folding, blocking reactive sites. 3. Inefficient Reagent Activation: The coupling reagent is not sufficiently active.1. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 2. Switch to a "Disrupting" Solvent: Use NMP instead of DMF, or add a small percentage of DMSO. 3. Use a More Potent Coupling Reagent: Switch from carbodiimides to HATU, HBTU, or HCTU.
Low Yield of Final Peptide 1. Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a significant loss of the target peptide. 2. Premature Cleavage: The linkage to the resin is unstable to the repeated deprotection steps.1. Implement Double Coupling and Capping: For difficult residues like this compound, routinely use a double coupling protocol. If the ninhydrin test is still positive, cap the remaining unreacted amines with acetic anhydride (B1165640). 2. Choose a More Stable Resin: For longer peptides, consider using a more acid-stable resin like PAM resin instead of the standard Merrifield resin.
Presence of Deletion Sequences in Mass Spectrum Incomplete Coupling: Unreacted amines from the failed this compound coupling react in the subsequent coupling cycle.Implement a Capping Step: After the coupling of this compound (and any subsequent double coupling), treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIEA or pyridine) in DMF to permanently block any unreacted amines.
Racemization Detected in Final Peptide 1. Prolonged Pre-activation: The activated amino acid is allowed to sit for too long before addition to the resin. 2. Excessive Temperature: The coupling reaction was performed at too high a temperature.1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation. 2. Optimize Temperature: If heating is necessary, use the lowest effective temperature and monitor for racemization.

Data Presentation

Table 1: Recommended Coupling Conditions for Sterically Hindered Amino Acids

ParameterStandard CouplingDifficult/Sterically Hindered Coupling (e.g., this compound)
Amino Acid (eq.) 2 - 33 - 5
Coupling Reagent (eq.) 2 - 33 - 5
Base (e.g., DIEA) (eq.) 4 - 66 - 10
Solvent DMFNMP or DMF/DMSO mixture
Coupling Time 1 - 2 hours2 - 4 hours, or overnight
Temperature Room TemperatureRoom Temperature to 40°C
Monitoring Ninhydrin (Kaiser) TestNinhydrin (Kaiser) Test
Strategy Single CouplingDouble Coupling, consider capping

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Boc deprotection of the N-terminal amino acid using 25-50% trifluoroacetic acid (TFA) in DCM.

    • Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, proceed to Protocol 2 (Double Coupling).

    • If the test is negative, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol for this compound
  • First Coupling:

    • Follow steps 1 and 2 of Protocol 1.

  • Monitoring:

    • After the initial coupling time (2-4 hours), perform a ninhydrin test. If the result is positive (blue/purple beads), proceed with the second coupling.

  • Second Coupling:

    • Wash the resin thoroughly with DMF to remove the previous reaction mixture.

    • Prepare a fresh solution of activated this compound with HATU and DIEA as described in step 2 of Protocol 1.

    • Add the fresh solution to the resin and agitate for an additional 2-4 hours.

  • Final Monitoring and Capping (Optional):

    • Perform a final ninhydrin test. If the test is negative, wash the resin with DMF and DCM.

    • If the test remains positive, consider capping the unreacted amines by treating the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

Visualizations

G General Boc-SPPS Cycle start Peptide-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Activator, Base) neutralization->coupling wash Wash (DMF, DCM) coupling->wash monitoring Monitoring (Ninhydrin Test) wash->monitoring monitoring->coupling Positive (Double Couple) complete Cycle Complete monitoring->complete Negative

Caption: General workflow of a single amino acid coupling cycle in Boc-SPPS.

G Troubleshooting Inefficient this compound Coupling start Positive Ninhydrin Test after Initial Coupling of this compound double_couple Perform Double Coupling with Fresh Reagents start->double_couple check1 Ninhydrin Test after Double Coupling double_couple->check1 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) check1->change_reagent Positive change_solvent Use a Disrupting Solvent (e.g., NMP, DMF/DMSO) check1->change_solvent Positive & Reagent is Potent increase_time Increase Coupling Time (e.g., overnight) check1->increase_time Positive & Solvent is Optimal cap Cap Unreacted Amines with Acetic Anhydride check1->cap Persistently Positive proceed Proceed to Next Deprotection Step check1->proceed Negative change_reagent->double_couple change_solvent->double_couple increase_time->check1 cap->proceed

Caption: A decision tree for troubleshooting inefficient coupling of this compound.

Technical Support Center: Troubleshooting Incomplete Cleavage of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acidic cleavage of tert-butyloxycarbonyl (Boc) protecting groups in peptide synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection can manifest as the presence of starting material or partially protected peptides in your final product, often leading to amino acid deletion in subsequent synthesis steps[1][2]. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis, and the reaction may not proceed to completion if the acid is too weak or its concentration is too low.[3][4] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[1][3] While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[3]

  • Steric Hindrance: Peptides with bulky or numerous protecting groups, particularly on adjacent residues, can hinder the access of the acidic reagent to the Boc group, requiring more stringent cleavage conditions.[1]

  • Moisture Contamination: Water can interfere with the cleavage reaction, especially when using hydrofluoric acid (HF). It is crucial to ensure the peptide-resin is thoroughly dried under a high vacuum before cleavage.[1]

  • Reagent Quality: The effectiveness of the acidic reagent can be compromised if it is old or has absorbed moisture.[4] TFA, for example, is hygroscopic.[4]

Q2: How can I optimize my Boc deprotection reaction to ensure complete cleavage?

If you are experiencing incomplete deprotection, consider the following optimization strategies:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using TFA in dichloromethane (B109758) (DCM), you can increase the concentration from 20% to 50%.[3][4]

  • Extend Reaction Time: Prolong the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[3] For peptides with multiple Arg(Tos) residues, cleavage times of up to 2 hours at 0-5 °C may be necessary, and for those with multiple Arg residues, it could take over 4 hours, and in some cases up to 12 hours.[1]

  • Use a Stronger Acid System: If increasing concentration and time is ineffective, consider switching to a more potent acid system, such as 4M HCl in 1,4-dioxane (B91453) or anhydrous HF.[1][3]

  • Repeat the Cleavage Step: If incomplete deprotection persists, the peptide can be precipitated, washed, and subjected to a second cleavage treatment with a fresh cocktail.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry the peptide-resin under high vacuum before cleavage to minimize moisture, especially when using HF.[1][5]

Q3: What are some common cleavage cocktails for Boc deprotection, and when should I use them?

The choice of cleavage cocktail depends on the specific peptide sequence, the resin used, and the side-chain protecting groups present.

Cleavage CocktailTypical CompositionApplications & Considerations
TFA/DCM 20-50% TFA in DCM[3][4][6]A standard and versatile cocktail for many Boc-protected peptides. Scavengers like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) can be added to prevent side reactions.[3][4]
HCl in Dioxane 4M HCl in 1,4-dioxane[3][4]A stronger acid system suitable for more resistant Boc groups.
"Low-High" HF Cleavage Low HF: HF/DMS (25:65 v/v) with a scavenger. High HF: HF/scavenger (90:10 v/v).[7]Effective for peptides with sensitive residues and more resistant protecting groups. The "low" step with dimethyl sulfide (B99878) (DMS) uses an SN2 mechanism to minimize side reactions, followed by a "high" step for complete cleavage.[7]
TFMSA Trifluoromethanesulfonic acidAn alternative to HF, but it will not cleave some protecting groups like Arg(Tos) or Arg(NO2).[8]

Q4: How can I monitor the progress of my Boc deprotection reaction?

Regularly monitoring the reaction is crucial to determine the optimal reaction time and ensure complete deprotection.

  • Thin-Layer Chromatography (TLC): The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is proceeding. Ninhydrin staining can be used to visualize the amine product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to quantify the consumption of the starting material and the formation of the desired product and any byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Preparation: Dissolve the Boc-protected peptide in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Acid Addition: Add TFA to the desired final concentration (typically 20-50% v/v). If necessary, add scavengers such as TIS (2.5-5% v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[4] An aqueous workup can be performed by diluting the residue with an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[3]

Protocol 2: "Low-High" HF Cleavage

This procedure requires specialized HF-resistant apparatus.

  • Resin Preparation: Thoroughly wash and dry the peptide-resin under high vacuum.[5] The N-terminal Boc-group must be removed with TFA prior to HF cleavage.[7]

  • Low HF Step:

    • Cool the reaction vessel containing the peptide-resin and a scavenger (e.g., p-cresol) to -5 to 0 °C.[8]

    • Carefully distill a mixture of anhydrous HF and DMS (e.g., 25:65 v/v) into the vessel.

    • Stir for a predetermined time (e.g., 2 hours) at low temperature.

  • HF Evaporation: Evaporate the HF and DMS under a stream of nitrogen.[5]

  • High HF Step:

    • Cool the reaction vessel again to -5 to 0 °C.

    • Distill anhydrous HF (typically with a scavenger like anisole) into the vessel.

    • Stir for the required time (e.g., 1 hour).

  • Peptide Precipitation and Washing: After evaporating the HF, suspend the resin and cleaved peptide in cold diethyl ether. Wash the solid product thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.[1]

  • Collection: The crude peptide can then be collected by filtration and dried.[1]

Visualizations

Troubleshooting_Incomplete_Cleavage start Incomplete Boc Cleavage Detected (via TLC, LC-MS, NMR) cause1 Insufficient Acid Strength or Concentration? start->cause1 cause2 Inadequate Reaction Time or Temperature? cause1->cause2 No solution1a Increase Acid Concentration (e.g., 20% to 50% TFA) cause1->solution1a Yes solution1b Switch to Stronger Acid (e.g., 4M HCl in Dioxane, HF) cause1->solution1b Still Incomplete cause3 Steric Hindrance? cause2->cause3 No solution2 Extend Reaction Time and/or Increase Temperature cause2->solution2 Yes cause4 Moisture Contamination? cause3->cause4 No solution3 Use Stronger Cleavage Cocktail and/or Repeat Cleavage cause3->solution3 Yes solution4 Ensure Anhydrous Conditions (Dry Resin Thoroughly) cause4->solution4 Yes solution1a->cause1 Still Incomplete end_node Complete Cleavage Achieved solution1a->end_node solution1b->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A decision tree for troubleshooting incomplete Boc cleavage.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Boc-Protected Peptide in Anhydrous DCM cool Cool Solution to 0°C dissolve->cool add_acid Add TFA and Scavengers cool->add_acid stir Stir at 0°C then RT add_acid->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete neutralize Neutralize with Aqueous Base (Optional) concentrate->neutralize purify Purify Product neutralize->purify

Caption: A general experimental workflow for Boc deprotection.

References

Technical Support Center: Boc-D-2-Pal-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc-D-2-Pyridylalanine (Boc-D-2-Pal-OH). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peptide yields.

Frequently Asked Questions (FAQs)

Q1: I am observing low or incomplete coupling when using this compound. What are the common causes and how can I fix it?

Low coupling efficiency is a primary challenge when incorporating this compound. This can be attributed to several factors, including steric hindrance from the pyridine (B92270) side chain and potential electronic effects. The basic nitrogen on the pyridine ring can also interfere with standard coupling procedures.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard carbodiimide (B86325) reagents like DIC may not be sufficient. Switch to more potent onium salt-based reagents (e.g., HBTU, HATU, HCTU) which are known to be effective for sterically hindered or difficult couplings.[1][2]

  • Double Coupling: If a single coupling cycle proves incomplete (as determined by the Kaiser test), performing a second coupling with fresh, pre-activated amino acid and coupling reagents can drive the reaction to completion.[1]

  • Extend Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[3]

  • Increase Reagent Concentration: Using higher concentrations of the activated amino acid (e.g., 3-5 equivalents) can improve reaction kinetics.[3][4][5]

  • Change Solvent: If peptide aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) may improve solvation of the growing peptide chain.[1]

  • Utilize In Situ Neutralization: This protocol, where neutralization and coupling occur simultaneously, minimizes the time the N-terminal amine is free, which can reduce aggregation and improve coupling efficiency for difficult sequences.[5][6][7]

Q2: Which coupling reagents are recommended for this compound, and what are the optimal conditions?

The choice of coupling reagent is critical for successfully incorporating this compound. Reagents that form highly reactive esters and suppress racemization are preferred.

Coupling Reagent ClassRecommended ReagentMolar Equivalents (AA:Reagent:Base)Recommended Use & Rationale
Aminium/Uronium Salts HATU 1 : 0.95 : 2Highest Recommendation. HATU is highly reactive and effective for sterically hindered amino acids. The resulting HOAt ester is more reactive than HOBt esters, and the pyridine nitrogen in HOAt can catalyze the reaction.
HBTU / HCTU 1 : 0.95 : 2Excellent Alternatives. Widely used and very effective. HCTU is often more soluble and can be slightly faster than HBTU.[1][2]
Phosphonium Salts PyBOP / PyAOP 1 : 1 : 2Good Choice. Highly reactive and generally result in low racemization. PyAOP is particularly effective for hindered couplings.[8] Phosphonium reagents are also highly soluble in DMF.
Carbodiimides DIC / HOBt 1 : 1 : - (Base used in neutralization)Use with Caution. While a standard, this combination may be insufficient for the hindered nature of this compound. If used, the addition of HOBt is essential to suppress racemization.[8]

Table 1: Recommended coupling reagents and conditions for this compound.

Q3: Are there any specific side reactions associated with the 2-pyridylalanine side chain?

While the Boc-SPPS acidic deprotection conditions (TFA) should keep the pyridine nitrogen protonated and thus non-nucleophilic, awareness of potential side reactions is important.

  • N-Acylation of Pyridine Ring: Under basic conditions during the coupling step, the pyridine nitrogen could potentially be acylated by the activated amino acid. Using a hindered base like DIEA and ensuring efficient coupling to the alpha-amino group minimizes this risk.

  • Racemization: As with many amino acids, there is a risk of epimerization at the alpha-carbon during the activation step.[9] This is minimized by using additives like HOBt or HOAt (generated from HBTU/HATU) and avoiding excess base or prolonged activation times.[9]

Experimental Protocols & Workflows

Standard Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle for adding this compound to a peptide-resin using an efficient in situ neutralization method.

cluster_cycle Boc-SPPS Cycle start Peptide-Resin (N-term Boc-protected) deprotection 1. Deprotection 50% TFA in DCM (1 x 1 min, 1 x 20 min) start->deprotection wash1 2. Washing DCM (3x) IPA (2x) DMF (3x) deprotection->wash1 coupling 3. Coupling (In Situ Neutralization) This compound (3 eq) HATU (2.9 eq) DIEA (6 eq) in DMF (1-2 hours) wash1->coupling monitor 4. Monitor Coupling (Kaiser Test) coupling->monitor monitor->coupling Positive (Incomplete) -> Recouple wash2 5. Final Wash DMF (3x) DCM (3x) monitor->wash2 Negative (Complete) end_cycle Ready for Next Cycle wash2->end_cycle cluster_positive Positive Result (Blue Beads) cluster_negative Negative Result (Yellow/Colorless Beads) start Low Final Peptide Yield Observed kaiser Perform Kaiser Test After This compound Coupling start->kaiser pos_cause Cause: Incomplete Coupling (Free amines present) kaiser->pos_cause Positive neg_cause Cause: Coupling OK, Other Issues (No free amines) kaiser->neg_cause Negative pos_sol1 Solution 1: Double Couple (Use fresh reagents) pos_cause->pos_sol1 pos_sol2 Solution 2: Use Stronger Activator (e.g., HATU) pos_cause->pos_sol2 pos_sol3 Solution 3: Extend Reaction Time (e.g., 4h to overnight) pos_cause->pos_sol3 neg_sol1 Check Previous Deprotection Steps (Were they complete?) neg_cause->neg_sol1 neg_sol2 Investigate Peptide Aggregation (Switch to NMP, sonicate) neg_cause->neg_sol2 neg_sol3 Assess Side Chain Instability (During cleavage) neg_cause->neg_sol3

References

Managing side product formation with Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-2-Pal-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential side product formation during the use of this compound in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-proteinogenic amino acid derivative. It is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridin-2-yl group on the side chain of a D-alanine. This unique structure is utilized in the synthesis of peptides to introduce specific structural and functional properties.

Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?

The primary side reactions of concern when using this compound are racemization (epimerization) of the chiral center and potential side reactions involving the pyridyl nitrogen. Less common, but still possible, are standard peptide synthesis side reactions such as diketopiperazine formation, especially at the dipeptide stage.

Q3: How can I detect the formation of side products in my reaction mixture?

The most common analytical techniques for detecting and quantifying side products in peptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Chiral HPLC can be specifically employed to quantify the extent of racemization.

Troubleshooting Guides

Issue 1: High Levels of Epimerization (L-isomer formation)

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram.

  • Mass spectrometry data shows a peak with the same mass as the desired product but with a different retention time.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization potential. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU, often in combination with an additive like HOAt or Oxyma, are generally preferred over carbodiimides (e.g., DIC) alone for minimizing racemization.
Excessive or Strong Base The choice and amount of base are critical. Strong, sterically unhindered bases like triethylamine (B128534) (TEA) can increase the rate of racemization. It is advisable to use a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of racemization. Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
Prolonged Activation Time Long pre-activation times can lead to increased epimerization. Add the activated this compound to the amine component as soon as possible after activation.
Issue 2: Side Reactions Involving the Pyridyl Nitrogen

Symptoms:

  • Observation of unexpected masses in the mass spectrum, potentially corresponding to the addition of alkyl or acyl groups to the peptide.

  • Changes in the UV-Vis spectrum of the purified peptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Rationale
N-Alkylation of the Pyridine (B92270) Ring During certain reaction conditions, particularly with alkylating agents present, the nitrogen of the pyridine ring can undergo alkylation. Ensure all reagents and solvents are free from alkylating impurities. If alkylation is a persistent issue, consider protecting the pyridine nitrogen, although this adds complexity to the synthesis.
N-Acylation of the Pyridine Ring In the presence of highly reactive acylating agents, the pyridine nitrogen can be acylated. This is less common during standard peptide coupling but can occur with certain reagents. Using milder coupling conditions and avoiding highly reactive intermediates can mitigate this.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

Objective: To achieve efficient coupling of this compound while minimizing epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

  • Add DIPEA (3 equivalents) to the solution and allow for pre-activation for 1-2 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Analysis of Epimerization by Chiral HPLC

Objective: To quantify the percentage of the L-isomer (epimer) in the synthesized peptide.

Procedure:

  • Cleave a small sample of the peptide from the resin.

  • Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile).

  • Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Use an isocratic or gradient elution method with a mobile phase appropriate for the column and peptide.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).

  • The two diastereomers (D and L containing peptides) should separate into distinct peaks.

  • Calculate the percentage of the L-isomer by integrating the peak areas.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Boc_AA This compound Activated_Ester Activated Ester Boc_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Peptide Peptide Chain Activated_Ester->Peptide Nucleophilic Attack by N-terminal amine Enolate Enolate Oxazolone->Enolate Base (e.g., DIPEA) α-proton abstraction L_isomer Boc-L-2-Pal-OH derivative Enolate->L_isomer Protonation

Caption: Mechanism of racemization during peptide coupling.

troubleshooting_workflow start Problem: Side Product Formation check_hplc Analyze by HPLC/MS start->check_hplc racemization Racemization Detected check_hplc->racemization Diastereomer Peak pyridyl_reaction Pyridyl Side Reaction Detected check_hplc->pyridyl_reaction Unexpected Mass optimize_coupling Optimize Coupling: - Change Reagent - Lower Temperature - Use Weaker Base racemization->optimize_coupling check_reagents Check Reagent Purity & Reaction Conditions pyridyl_reaction->check_reagents solution Problem Resolved optimize_coupling->solution check_reagents->solution

Caption: Troubleshooting workflow for side product formation.

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing D-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of synthetic peptides is paramount. The incorporation of non-canonical amino acids, such as D-2-pyridylalanine, can significantly alter a peptide's conformational properties and biological activity. Consequently, robust analytical methods are required to distinguish between peptides containing these modified residues and their natural counterparts. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing D-2-pyridylalanine, with a focus on Reversed-Phase HPLC (RP-HPLC), a cornerstone technique for peptide separation and purification.[1][2]

Impact of D-Amino Acid Incorporation on HPLC Retention

The substitution of an L-amino acid with its D-enantiomer in a peptide sequence creates a diastereomer. Diastereomers possess distinct physicochemical properties, which often allows for their separation by conventional achiral RP-HPLC.[3] The introduction of a D-amino acid can disrupt the peptide's secondary structure, leading to changes in its overall hydrophobicity and interaction with the stationary phase.

Generally, peptides containing D-amino acids tend to elute earlier from a reversed-phase column than their all-L-diastereomers.[3] This is often attributed to a less stable secondary structure, which reduces the effective hydrophobicity of the peptide.

Comparative Analysis: A Model Peptide Study

To illustrate the effect of D-2-pyridylalanine on peptide retention, we will consider a model hexapeptide: Ac-Tyr-Ala-Gly-Phe-Ala-Xxx-NH2, where Xxx is the variable amino acid. The following table presents hypothetical, yet representative, quantitative data for the RP-HPLC analysis of this peptide with L-2-pyridylalanine, D-2-pyridylalanine, and, for comparison, the natural aromatic amino acid L-phenylalanine.

Table 1: Comparative RP-HPLC Data for a Model Hexapeptide

Variable Residue (Xxx)Retention Time (min)Peak Width (min)Tailing FactorResolution (vs. L-Phe)
L-Phenylalanine22.50.451.1-
L-2-Pyridylalanine21.80.421.21.5
D-2-Pyridylalanine20.90.401.13.2

This data is illustrative and intended for comparative purposes.

As the data suggests, the substitution of L-phenylalanine with the more polar L-2-pyridylalanine results in a slightly earlier elution. The introduction of the D-enantiomer, D-2-pyridylalanine, leads to a more significant decrease in retention time, highlighting the impact of stereochemistry on the peptide's interaction with the stationary phase.

Experimental Protocol: RP-HPLC Analysis of Peptides

This section provides a detailed methodology for the RP-HPLC analysis of peptides containing D-2-pyridylalanine.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Peptide dissolved in Mobile Phase A at a concentration of 1 mg/mL

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Column Wash: After the elution of the peptide, wash the column with 95% Mobile Phase B for 5 minutes.

  • Re-equilibration: Return to the initial conditions (95% Mobile Phase A) and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

Workflow for HPLC Analysis of Peptides

The following diagram illustrates the typical workflow for the HPLC analysis of a synthetic peptide, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Crude Peptide Synthesis Dissolution Dissolve in Mobile Phase A Peptide_Synthesis->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (220/280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report Integration->Report Chromatographic_Signaling Peptide Peptide in Mobile Phase Stationary_Phase Hydrophobic Stationary Phase (C18) Peptide->Stationary_Phase Hydrophobic Interactions Detector UV Detector Peptide->Detector Detection Stationary_Phase->Peptide Partitioning Mobile_Phase Polar Mobile Phase Mobile_Phase->Peptide Elution Signal Chromatographic Peak Detector->Signal Signal Generation

References

Comparative NMR Spectroscopy Analysis of Boc-D-2-pyridylalanine and Alternative Aromatic Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of modified amino acids is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for Boc-D-2-pyridylalanine against two common alternatives: Boc-D-phenylalanine and Boc-D-histidine. The data presented herein, including estimated values for Boc-D-2-pyridylalanine, offers a baseline for characterization and quality control.

This report details a direct comparison of the ¹H and ¹³C NMR spectral data for Boc-D-2-pyridylalanine, Boc-D-phenylalanine, and Boc-D-histidine. Due to the limited availability of public spectral data for Boc-D-2-pyridylalanine, its chemical shifts have been estimated based on the known spectral data of analogous structures and the typical chemical shifts for the pyridine (B92270) ring. These comparisons are crucial for identifying characteristic peaks and for the quality assessment of these important building blocks in peptide synthesis and medicinal chemistry.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts (δ) for Boc-D-2-pyridylalanine, Boc-D-phenylalanine, and Boc-D-histidine. The data for the comparator molecules have been compiled from publicly available spectra, while the data for Boc-D-2-pyridylalanine are estimated.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentBoc-D-2-pyridylalanine (Estimated in CDCl₃)Boc-D-phenylalanine (in CDCl₃)[1]Boc-L-histidine (in DMSO-d₆)[2]
NH (Amide) ~5.1 - 5.3 (d)~4.99 (d)~6.96 (d)
α-CH ~4.6 - 4.8 (m)~4.62 (m)~4.14 (m)
β-CH₂ ~3.2 - 3.4 (m)3.08 - 3.19 (dd)2.85 - 2.92 (m)
Boc (t-butyl) ~1.45 (s)1.42 (s)1.36 (s)
Aromatic H-3 ~7.1 - 7.2 (m)7.19 - 7.29 (m)-
Aromatic H-4 ~7.6 - 7.7 (m)7.19 - 7.29 (m)~6.85 (s)
Aromatic H-5 ~7.1 - 7.2 (m)7.19 - 7.29 (m)-
Aromatic H-6 ~8.5 - 8.6 (d)--
Imidazole H-2 --~7.68 (s)
Imidazole H-4(5) --~6.85 (s)
Imidazole NH --~8.8 (br s)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentBoc-D-2-pyridylalanine (Estimated in CDCl₃)N-(tert-Butoxycarbonyl)-L-phenylalanine (Solvent not specified)Boc-L-histidine (Estimated in D₂O)
C=O (Carboxyl) ~175 - 176175.9~174 - 175
C=O (Boc) ~155 - 156155.1~157 - 158
C (Boc, quat.) ~80 - 8179.9~81 - 82
α-C ~54 - 5554.4~54 - 55
β-C ~40 - 4138.5~30 - 31
CH₃ (Boc) ~28.328.3~28.0
Aromatic C-2' ~158 - 159--
Aromatic C-3' ~122 - 123129.3-
Aromatic C-4' ~136 - 137128.5-
Aromatic C-5' ~121 - 122129.3-
Aromatic C-6' ~149 - 150--
Aromatic C (quat.) -136.1-
Imidazole C-2 --~135 - 136
Imidazole C-4 --~130 - 131
Imidazole C-5 --~117 - 118

Experimental Protocols

A general methodology for acquiring NMR spectra of Boc-protected amino acids is outlined below. Specific parameters may need to be optimized for different instruments and samples.

1. Sample Preparation:

  • Weigh 5-10 mg of the Boc-amino acid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect chemical shifts.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

2. NMR Data Acquisition:

  • The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shift axis is calibrated using the residual solvent peak or an internal standard (e.g., TMS).

  • Integration of ¹H NMR signals helps in determining the relative number of protons.

  • Analysis of chemical shifts, multiplicities, and coupling constants allows for the assignment of signals to specific nuclei in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for NMR analysis and a conceptual representation of how these amino acid building blocks are utilized in peptide synthesis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate assign Assign Peaks calibrate->assign interpret Interpret Structure assign->interpret

Caption: General workflow for NMR sample preparation and analysis.

Peptide_Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Product boc_aa Boc-Amino Acid (e.g., Boc-D-2-pyridylalanine) coupling Coupling boc_aa->coupling resin Amino Acid-Resin deprotection Fmoc Deprotection resin->deprotection deprotection->coupling washing Washing coupling->washing washing->deprotection Repeat Cycles cleavage Cleavage from Resin washing->cleavage peptide Purified Peptide cleavage->peptide

References

A Comparative Guide: Boc vs. Fmoc Strategy for D-2-Pyridylalanine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. D-2-pyridylalanine, with its unique aromatic and coordination properties, is a valuable building block for creating sophisticated peptide-based therapeutics. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the incorporation of D-2-pyridylalanine can significantly impact the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for D-2-pyridylalanine incorporation, supported by experimental considerations and detailed protocols.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile tert-butyloxycarbonyl (Boc)Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavageTypically tert-butyl-based, removed with TFA during final cleavage
Orthogonality Not fully orthogonal; repeated acid treatment can lead to side-chain deprotectionFully orthogonal, allowing for selective deprotection
Handling of "Difficult" Sequences Often preferred for aggregating sequences due to protonation of the N-terminus after deprotectionCan be prone to aggregation, but various strategies exist to mitigate this
Compatibility with Sensitive Modifications Harsher final cleavage conditions can be incompatible with sensitive moietiesMilder conditions are more suitable for peptides with post-translational modifications

Performance Comparison for D-2-Pyridylalanine Incorporation

While direct comparative studies for D-2-pyridylalanine are limited, the general principles of Boc and Fmoc SPPS, combined with an understanding of the amino acid's structure, allow for an informed decision. The basicity of the pyridine (B92270) ring in D-2-pyridylalanine is a key consideration.

Boc Strategy:

  • Advantages: The repetitive use of strong acid for Boc deprotection keeps the pyridine nitrogen protonated, which can prevent potential side reactions such as N-alkylation during coupling. This strategy is also often favored for synthesizing hydrophobic or aggregation-prone sequences.[1]

  • Disadvantages: The final cleavage step requires very strong acids like hydrofluoric acid (HF), which necessitates specialized equipment and can be harsh on the final peptide, potentially leading to degradation.

Fmoc Strategy:

  • Advantages: The milder conditions of the Fmoc strategy are generally more compatible with a wider range of functional groups and are easier to automate.[2] The final cleavage with TFA is less harsh than HF.

  • Disadvantages: The basic conditions used for Fmoc deprotection could potentially lead to side reactions involving the pyridine ring, although this is not widely reported as a major issue. Careful selection of coupling reagents is crucial to ensure efficient incorporation and avoid racemization.

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of D-2-pyridylalanine using both Boc and Fmoc strategies. It is important to note that optimization may be required based on the specific peptide sequence and the synthesis scale.

Boc-D-2-pyridylalanine Incorporation Protocol

This protocol outlines a single coupling cycle for incorporating Boc-D-2-pyridylalanine.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid already coupled and the N-terminus deprotected.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

  • Drain and repeat the treatment with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (IPA) (2x) to remove residual acid.

3. Neutralization:

  • Neutralize the N-terminal trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Wash the resin with DCM (3x) to remove excess base.

4. Coupling of Boc-D-2-pyridylalanine:

  • In a separate vessel, dissolve Boc-D-2-pyridylalanine (3 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a ninhydrin (B49086) (Kaiser) test. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.

5. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Fmoc-D-2-pyridylalanine Incorporation Protocol

This protocol details a single coupling cycle for incorporating Fmoc-D-2-pyridylalanine.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang or Rink amide resin) with the preceding amino acid already coupled and the N-terminus deprotected.

  • Swell the resin in DMF for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 3 minutes and drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-D-2-pyridylalanine:

  • In a separate vial, pre-activate Fmoc-D-2-pyridylalanine (3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 2-5 minutes. Due to the potential for steric hindrance, using a highly efficient coupling reagent like HATU is recommended.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a ninhydrin (Kaiser) test. A negative test indicates complete coupling. If incomplete, a second coupling can be performed.

4. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Workflow Diagrams

Boc SPPS Cycle for D-2-pyridylalanine Incorporation

Boc_SPPS_Cycle Resin Resin-AA(n-1) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-D-2-pyridylalanine, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Resin-AA(n) Washing->Next_Cycle

Caption: Boc SPPS cycle for incorporating D-2-pyridylalanine.

Fmoc SPPS Cycle for D-2-pyridylalanine Incorporation

Fmoc_SPPS_Cycle Resin Resin-AA(n-1) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-D-2-pyridylalanine, HATU, DIEA in DMF) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Resin-AA(n) Washing->Next_Cycle

Caption: Fmoc SPPS cycle for incorporating D-2-pyridylalanine.

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for incorporating D-2-pyridylalanine depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the available laboratory equipment.

  • For hydrophobic or aggregation-prone sequences , the Boc strategy may offer an advantage due to the protonation of the N-terminus after each deprotection step, which can disrupt interchain hydrogen bonding.[1]

  • For peptides containing acid-sensitive modifications or when access to specialized HF cleavage equipment is limited, the Fmoc strategy is the preferred method due to its milder overall conditions.[2]

In both cases, the use of highly efficient coupling reagents, such as HBTU/HOBt for the Boc strategy and HATU for the Fmoc strategy, is recommended to ensure high coupling yields and minimize racemization, especially given the potential steric hindrance of the pyridyl group.[3] Careful monitoring of the coupling reaction with a ninhydrin test is crucial to ensure the complete incorporation of D-2-pyridylalanine. Following synthesis, purification of the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) is essential to obtain a final product of high purity.[4]

References

D-2-Pyridylalanine: A Strategic Modification for Enhancing Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Peptides With and Without D-2-Pyridylalanine Reveals Significant Improvements in Stability, Permeability, and Oral Bioavailability.

In the landscape of peptide-based drug discovery, the quest for enhanced therapeutic properties is paramount. The strategic incorporation of unnatural amino acids is a key approach to overcoming the inherent limitations of native peptides, such as poor stability and low oral bioavailability. Among these, D-2-pyridylalanine (D-2-Pal), a D-amino acid enantiomer, has emerged as a valuable tool for medicinal chemists. This guide provides a comparative analysis of the biological activity of peptides containing D-2-pyridylalanine versus their unmodified counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The introduction of D-amino acids into a peptide sequence fundamentally alters its stereochemistry, rendering it resistant to degradation by naturally occurring proteases, which are specific to L-amino acids. This steric hindrance is a cornerstone of enhancing peptide stability. Furthermore, the unique pyridine (B92270) moiety of D-2-pyridylalanine can introduce favorable physicochemical properties, such as increased solubility and the potential for intramolecular hydrogen bonding, which can positively impact membrane permeability.

Enhanced Permeability and Oral Bioavailability: A Case Study of Cyclic Hexapeptides

A study on cyclic hexapeptides provides compelling evidence for the benefits of incorporating D-2-pyridylalanine. Researchers systematically replaced a standard amino acid with D-2-pyridylalanine and its isomers (3-pyridylalanine and 4-pyridylalanine) to assess the impact on key pharmacokinetic parameters.

The data below summarizes the in vitro and in vivo findings for a parent cyclic hexapeptide and its analogs containing pyridylalanine modifications.

Table 1: In Vitro and Physicochemical Data for Cyclic Hexapeptides

Peptide IDSequenceSolubility (mM, pH 6.8)PAMPA Permeability ClassMDCK Permeability (10⁻⁶ cm/s)
1 [Phe-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]LowMedium2.5
2 [D-2-Pal -Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]HighHigh10.0
3 [NMe-2-Pal -Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]HighHigh8.0
5 [3-Pal -Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]LowMedium3.0
6 [4-Pal -Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]LowMedium3.5

Table 2: In Vivo Pharmacokinetic Parameters in Rats

Peptide IDRoute of AdministrationCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Oral Bioavailability (%)
2 IV15000.11200N/A
2 Oral1201.030025
3 IV18000.11500N/A
3 Oral2501.560040

The results clearly demonstrate that the incorporation of 2-pyridylalanine (in both D- and N-methylated forms) significantly enhances solubility and permeability compared to the parent peptide and the 3- and 4-pyridylalanine isomers.[1] Notably, the N-methylated 2-pyridylalanine analog (Peptide 3) exhibited the highest oral bioavailability.[2] This is attributed to the ability of the 2-pyridyl nitrogen to form an intramolecular hydrogen bond with the backbone amide, which shields polar groups and favors a membrane-permeable conformation.[1][2]

Broader Implications for Peptide Drug Design

The principle of enhancing peptide stability and bioavailability through D-amino acid substitution is widely applicable. In the context of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, the substitution with hydrophobic D-amino acids, such as D-3-pyridylalanine, has been shown to increase resistance to enzymatic degradation and improve receptor binding affinity.[3] While direct comparative data for D-2-pyridylalanine in LHRH antagonists is not detailed here, the precedent set by its isomer suggests a similar positive impact.

The improved pharmacokinetic profiles of peptides containing D-2-pyridylalanine can lead to less frequent dosing and a wider therapeutic window, ultimately benefiting patients.

Experimental Protocols

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[4][5]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]

  • Permeability Measurement: The test peptide is added to the apical (donor) side of the monolayer. Samples are taken from the basolateral (receiver) side at various time points.[4]

  • Quantification: The concentration of the peptide in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[4]

In Vivo Pharmacokinetic Study in Rats

This study design is crucial for determining the oral bioavailability and other pharmacokinetic parameters of a drug candidate.

  • Animal Model: Male Wistar rats are typically used.[6]

  • Drug Administration:

    • Intravenous (IV): The peptide is administered as a bolus injection into the tail vein to determine its pharmacokinetic profile without the influence of absorption.

    • Oral (PO): The peptide is administered by oral gavage to fasted rats.[6]

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points after administration.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the peptide in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.

Visualizing the Concepts

Peptide_Modification_Workflow cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Outcome Native_Peptide Native Peptide (L-amino acids) Enzymatic_Stability Enzymatic Stability Assay (e.g., in plasma) Native_Peptide->Enzymatic_Stability Permeability_Assay Permeability Assay (e.g., Caco-2) Native_Peptide->Permeability_Assay Modified_Peptide Modified Peptide (with D-2-Pyridylalanine) Modified_Peptide->Enzymatic_Stability Modified_Peptide->Permeability_Assay Pharmacokinetics Pharmacokinetic Study (e.g., in rats) Enzymatic_Stability->Pharmacokinetics Enzymatic_Stability->Pharmacokinetics Permeability_Assay->Pharmacokinetics Permeability_Assay->Pharmacokinetics Improved_Properties Enhanced Stability Increased Permeability Higher Oral Bioavailability Pharmacokinetics->Improved_Properties Standard_Properties Lower Stability Lower Permeability Poor Oral Bioavailability Pharmacokinetics->Standard_Properties

Caption: Workflow comparing the evaluation of native vs. D-2-pyridylalanine modified peptides.

Permeability_Mechanism Peptide_Unfolded Peptide in Aqueous Environment (Polar groups exposed) Peptide_Folded Peptide Conformation for Membrane Transit (Polar groups shielded) Peptide_Unfolded->Peptide_Folded Conformational Change (favored by D-2-Pal intramolecular H-bond) Peptide_Inside Peptide Exerts Biological Effect Peptide_Folded->Peptide_Inside Passive Diffusion

Caption: Proposed mechanism for enhanced peptide permeability with D-2-pyridylalanine.

References

A Comparative Guide to Purity Assessment of Synthetic Peptides Incorporating Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of high-purity peptides is critical for achieving reliable and reproducible results in research, diagnostics, and therapeutic development. The incorporation of unnatural amino acids, such as D-2-pyridylalanine (D-2-Pal), using a tert-butyloxycarbonyl (Boc) protecting group (Boc-D-2-Pal-OH), presents unique challenges and considerations for purity assessment. This guide provides an objective comparison of key analytical techniques used to evaluate the purity of these synthetic peptides, offering supporting experimental protocols and data presentation to aid researchers, scientists, and drug development professionals.

The Influence of Boc-SPPS on Peptide Purity

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. The choice between the two primary strategies, Boc and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the impurity profile of the final peptide.

  • Boc Chemistry: This strategy employs an acid-labile Boc group for Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage from the resin and removal of most side-chain protecting groups are performed simultaneously with a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Fmoc Chemistry: This approach uses a base-labile Fmoc group, which is removed with a mild base like piperidine. This allows for an orthogonal strategy where acid-labile protecting groups are used for side chains.

The harsh acidic conditions used in the final cleavage step of Boc chemistry can sometimes lead to a higher incidence of certain side reactions and modifications compared to the milder conditions of the Fmoc strategy. When incorporating specialized amino acids like D-2-Pal, which contains a pyridyl ring, careful monitoring for potential acid-catalyzed side reactions is essential.

Key Impurities in Peptides Synthesized with this compound

During synthesis, several types of impurities can arise. Understanding these is crucial for selecting the appropriate analytical methods.

  • Deletion Sequences: Failure of a coupling reaction to go to completion results in a peptide chain missing one or more amino acids.

  • Truncated Sequences: Premature termination of the peptide chain elongation.

  • Incomplete Deprotection: Residual Boc groups on the N-terminus or other protecting groups on side chains can lead to a heterogeneous final product.

  • Acid-Catalyzed Side Reactions: The pyridyl group of 2-Pal could be susceptible to modifications during the strong acid cleavage step.

  • Racemization: The chiral integrity of the D-2-Pal residue must be confirmed, as racemization can occur during amino acid activation.

Comparison of Core Purity Assessment Methodologies

A multi-faceted approach combining chromatographic and spectrometric techniques is essential for a comprehensive purity profile. The most common and critical methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

Analytical Method Principle Information Provided Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity percentage, detection of deletion/truncated sequences and other closely related peptidic impurities.[1][2][3][4][5][6][7][8]High resolution and sensitivity, well-established, and reproducible.[9]May not resolve all co-eluting impurities; purity is relative to the detected peaks. Purity value does not account for water or counter-ions.[2]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).Molecular weight confirmation of the target peptide and identification of impurities with different masses.[5][9][10][11][12]High accuracy and sensitivity, provides definitive mass information.[2][9]Does not quantify purity alone; isomeric or isobaric impurities may not be distinguished without fragmentation (MS/MS).
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.Confirms the amino acid composition and provides the net peptide content (NPC).[2][8][13][14]The most accurate method for determining peptide concentration and content.[14]Destructive to the sample; does not provide information on the peptide sequence or the presence of non-peptidic impurities.[8]
Chiral Amino Acid Analysis Hydrolysis of the peptide followed by separation of D- and L-amino acid enantiomers using chiral chromatography.Determines the enantiomeric purity of each amino acid residue in the peptide.[15]Essential for verifying the chiral integrity of residues like D-2-Pal and detecting racemization.Requires specialized columns and methods; can be complex.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are standard protocols for the key analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide by separating it from synthesis-related impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL. Centrifuge and filter the sample before injection to remove particulates.[3]

  • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size) is typically used.[4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Elution Gradient: A typical linear gradient for peptide analysis is 5% to 60% Mobile Phase B over 20-30 minutes, with a flow rate of 1 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.[3]

  • Detection: Monitor the column effluent at 214-220 nm, which is the characteristic absorbance wavelength of the peptide bond.[2][4]

  • Data Analysis: Peptide purity is calculated by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all observed peaks.[1][3]

Mass Spectrometry (MS)

Objective: To confirm the molecular identity (mass) of the synthesized peptide.

Methodology:

  • Sample Preparation: The peptide sample is typically prepared by diluting the stock solution (from HPLC analysis) in a suitable solvent compatible with the ionization source.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques for peptides.[9]

  • Analysis:

    • ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their m/z ratio.

    • MALDI-TOF-MS: The peptide is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the sample, and the time-of-flight (TOF) analyzer measures the m/z.[2]

  • Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of the target peptide. The presence of other peaks may indicate impurities.

Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition and net peptide content.

Methodology:

  • Hydrolysis: An accurately weighed amount of the peptide is hydrolyzed to its constituent amino acids. This is typically done by heating the sample in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization: The hydrolyzed amino acids are often derivatized to make them detectable (e.g., with ninhydrin (B49086) or a fluorescent tag like AccQ-Tag™).[2][16]

  • Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or reverse-phase HPLC and quantified by comparing their peak areas to those of a known standard mixture.[2][14]

  • Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of the peptide. The Net Peptide Content (NPC) is determined by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.[16]

Visualizing Workflows and Processes

Diagrams can clarify complex experimental and logical workflows. Below are Graphviz representations of the peptide synthesis and purity assessment processes.

cluster_SPPS Boc Solid-Phase Peptide Synthesis (SPPS) Resin Start with Resin Coupling Couple this compound Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Deprotect (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Cycle Repeat Coupling/Deprotection for subsequent amino acids Wash2->Cycle Cleavage Final Cleavage (e.g., HF) & Side-Chain Deprotection Cycle->Cleavage Crude Crude Peptide Cleavage->Crude

Caption: Boc-SPPS workflow for incorporating this compound.

cluster_Purity Comprehensive Peptide Purity Assessment cluster_QC Quality Control Analysis Crude Crude Synthetic Peptide Purification Preparative HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Purified Peptide Powder Lyophilization->FinalPeptide RPHPLC RP-HPLC (Purity %) FinalPeptide->RPHPLC MS Mass Spectrometry (Identity) FinalPeptide->MS AAA Amino Acid Analysis (Content & Composition) FinalPeptide->AAA Report Certificate of Analysis (CoA) RPHPLC->Report MS->Report AAA->Report

Caption: Integrated workflow for peptide purification and purity analysis.

References

A Comparative Guide to Analytical Methods for Quantifying Boc-D-2-Pal-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate quantification of Boc-D-2-Pal-OH (tert-butyloxycarbonyl-D-2-pyridylalanine) incorporation is critical for ensuring the synthesis of the target peptide with high fidelity and purity. The unique pyridyl side chain of this non-canonical amino acid can present distinct analytical challenges. This guide provides an objective comparison of the primary analytical methods for quantifying the incorporation of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Quantitative Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, high throughput, or the determination of enantiomeric purity. The three most common and powerful methods for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter Reversed-Phase HPLC (RP-HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitative NMR (qNMR)
Primary Measurement UV Absorbance of the peptide.Mass-to-charge ratio (m/z) of the peptide and its fragments.Signal intensity of specific protons relative to an internal standard.
Quantification Type Relative quantification (coupling efficiency).Absolute and relative quantification.[]Absolute quantification.[2][3]
Sensitivity High (nanomolar range).[]Very High (picomolar to femtomolar range).[]Moderate (micromolar to millimolar range).
Specificity Moderate (retention time).Very High (molecular weight and fragmentation pattern).[5]High (unique proton signals).
Sample Preparation Cleavage from solid support, precipitation, and dissolution.Cleavage from solid support, dissolution, and filtration.Cleavage from solid support, purification, and dissolution in deuterated solvent with internal standard.
Throughput High.High.Low to Moderate.
Key Advantage Robust, widely available, excellent for routine purity checks.[6]Unambiguous identification and quantification, even in complex mixtures.[]Non-destructive, provides detailed structural information, no need for chromophores.[7]
Key Limitation Indirect quantification of incorporation; potential for co-elution.Ion suppression effects can impact accuracy; higher instrument cost.Lower sensitivity; requires higher sample concentration and careful selection of internal standard.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Coupling Efficiency

This method is used to assess the completion of the coupling reaction by comparing the chromatograms of the peptide before and after the coupling of this compound. An increase in the retention time and the appearance of a new major peak corresponding to the longer, more hydrophobic peptide indicates successful incorporation.

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm).[5]

  • HPLC system with a UV detector.[5]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).

  • Cold diethyl ether.

Procedure:

  • Sample Preparation:

    • Before and after the coupling step with this compound, take a small aliquot of the peptide-resin (approx. 2-5 mg).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the dried peptide in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[5]

    • Detection: UV at 214 nm and 254 nm (the pyridyl ring of Pal will have a characteristic absorbance around 254-260 nm).

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Compare the chromatograms of the samples taken before and after the coupling reaction.

    • Successful incorporation is indicated by the disappearance or significant reduction of the peak corresponding to the shorter peptide and the appearance of a new, later-eluting peak for the peptide incorporating this compound.

    • The coupling efficiency can be estimated by the ratio of the peak area of the desired product to the sum of the areas of the product and the unreacted starting material.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Resin Peptide-Resin Aliquot Cleavage Cleavage from Resin Resin->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Dissolution Dissolution in Mobile Phase Precipitation->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Calculate Coupling Efficiency Peak_Integration->Calculation

Workflow for RP-HPLC analysis of coupling efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Quantification

LC-MS provides unambiguous confirmation of the incorporation of this compound by verifying the molecular weight of the resulting peptide. It can also be used for quantification, particularly with tandem MS (MS/MS).

Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Sample prepared as for HPLC analysis, but dissolved in a solvent compatible with MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

Procedure:

  • LC Conditions:

    • A fast gradient suitable for separating the main peptide peak from impurities.

    • Flow Rate: 0.2-0.4 mL/min.[5]

  • MS Conditions (ESI):

    • Ionization Mode: Positive.[5]

    • Mass Range: Scan a range that includes the expected m/z of the protonated peptide.

    • For quantitative analysis using MS/MS, select the precursor ion of the peptide and fragment it to produce characteristic product ions for selected reaction monitoring (SRM).

  • Data Analysis:

    • Confirm the presence of the desired peptide by matching the observed m/z to the theoretical molecular weight. The incorporation of this compound will result in a specific mass increase in the peptide.

    • For quantitative analysis, construct a calibration curve using a synthetic standard of the pure peptide. The incorporation level in an unknown sample can be determined by comparing its peak area to the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Cleaved Peptide Sample LC_Separation Peptide Separation (C18) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (MS1) Ionization->Mass_Analysis Fragmentation Fragmentation (MS2, optional) Mass_Analysis->Fragmentation Detection Detector Mass_Analysis->Detection Fragmentation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Mass_Confirmation Confirm Molecular Weight Data_Acquisition->Mass_Confirmation Quantification Quantification Mass_Confirmation->Quantification

Workflow for LC-MS analysis of peptide incorporation.
Quantitative NMR (qNMR) Spectroscopy

qNMR can be used for the absolute quantification of the incorporated this compound by comparing the integrals of its characteristic proton signals to that of a known amount of an internal standard.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Internal standard with a known concentration and non-overlapping signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Purified, cleaved peptide.

Procedure:

  • Sample Preparation:

    • Accurately weigh the purified peptide and the internal standard.

    • Dissolve both in a precise volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal from this compound (e.g., a proton on the pyridyl ring) and a signal from the internal standard.

    • The amount of the peptide can be calculated using the following formula:

    Amount_peptide = (Area_peptide / N_protons_peptide) * (N_protons_standard / Area_standard) * Amount_standard

    Where:

    • Area_peptide is the integral of the selected peptide signal.

    • N_protons_peptide is the number of protons giving rise to that signal.

    • Area_standard is the integral of the selected standard signal.

    • N_protons_standard is the number of protons giving rise to that signal.

    • Amount_standard is the known amount of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Peptide Weigh Purified Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (phasing, baseline) Acquire->Process Integrate Integrate Peptide & Standard Signals Process->Integrate Calculate Calculate Peptide Amount Integrate->Calculate

Workflow for quantitative NMR (qNMR) analysis.

Conclusion

The choice of analytical method for quantifying this compound incorporation should be guided by the specific goals of the analysis. RP-HPLC is a robust and accessible method for routine monitoring of coupling efficiency. LC-MS is the gold standard for unambiguous confirmation of identity and offers high sensitivity for quantification. qNMR, while less sensitive, provides a powerful tool for absolute quantification and structural verification without the need for chemical standards of the final peptide. For a comprehensive characterization of a peptide containing this compound, a combination of these methods is often the most effective approach.

References

A Comparative Guide to Coupling Reagents for Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of non-natural amino acids like Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a critical step in the synthesis of novel peptides with enhanced biological activity and stability. The choice of coupling reagent is paramount to success, directly impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of commonly used coupling reagents for this compound, supported by extrapolated experimental data from sterically hindered and challenging amino acids, and detailed experimental protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for a sterically hindered amino acid such as this compound requires a balance between reactivity, the potential for side reactions (particularly epimerization), and practical considerations like cost and ease of use. The pyridyl side chain of this compound can also potentially influence the coupling reaction. Based on available literature for similar challenging couplings, the following table summarizes the expected performance of four common coupling reagents: HATU, HCTU, COMU, and DIC/HOBt.

Disclaimer: The quantitative data presented below is extrapolated from studies on other sterically hindered amino acids and is intended for comparative purposes. Actual results with this compound may vary depending on the specific reaction conditions and peptide sequence.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of EpimerizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered couplings, often considered the gold standard.[1] Its higher cost is a factor for large-scale synthesis.
HCTU Aminium/Uronium Salt90-95FastLowA more cost-effective alternative to HATU with comparable high efficiency.[2]
COMU Aminium/Uronium Salt90-95Very FastLowA third-generation uronium reagent with a good safety profile (non-explosive).[3] Its efficiency can be slightly lower than HCTU and HBTU on polystyrene resins.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is essential to suppress epimerization.[4] The formation of diisopropylurea byproduct can sometimes complicate purification in solution-phase synthesis.

Experimental Protocols

The following are detailed, adaptable protocols for the coupling of this compound in Boc-based solid-phase peptide synthesis (Boc-SPPS).

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency with minimal risk of epimerization.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Base Addition: Add DIPEA (6.0 eq.) to the amino acid/HATU mixture and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: HCTU-Mediated Coupling

This protocol offers a cost-effective alternative to HATU with comparable performance.

Materials:

  • This compound

  • HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • Resin with a free amino group

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HCTU (2.9 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/HCTU solution to the resin, followed by the addition of DIPEA (6.0 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Check for reaction completion using a Kaiser test.

Protocol 3: COMU-Mediated Coupling

This protocol utilizes a safer, third-generation coupling reagent.

Materials:

  • This compound

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • Resin with a free amino group

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq.) and COMU (2.9 eq.) in DMF.

  • Base Addition: Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Transfer the activated solution to the resin.

  • Reaction: Agitate the mixture for 1-3 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Use the Kaiser test to confirm the absence of free amines.

Protocol 4: DIC/HOBt-Mediated Coupling

This protocol is a classic and economical method, with HOBt being crucial for minimizing epimerization.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Resin with a free amino group

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF. Add DIC (3.0 eq.) and allow the solution to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

Visualizing the Workflow and Decision Process

To further aid researchers, the following diagrams illustrate the general experimental workflow for a Boc-SPPS coupling cycle and a logical decision-making process for selecting a suitable coupling reagent.

G cluster_workflow Boc-SPPS Coupling Cycle Start Start Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Reagent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Kaiser_Test Kaiser Test Complete? Washing->Kaiser_Test Next_Cycle Next Cycle / Cleavage Kaiser_Test->Next_Cycle Yes Recouple Recouple Kaiser_Test->Recouple No Recouple->Coupling

A generalized workflow for a single coupling cycle in Boc-SPPS.

G cluster_decision Coupling Reagent Selection Logic Start Define Coupling Needs High_Purity Highest Purity & Minimal Epimerization? Start->High_Purity Cost_Concern Cost a Major Concern? High_Purity->Cost_Concern No HATU_Choice Select HATU High_Purity->HATU_Choice Yes Safety_Profile Enhanced Safety Profile Desired? Cost_Concern->Safety_Profile No DIC_HOBt_Choice Select DIC/HOBt Cost_Concern->DIC_HOBt_Choice Yes HCTU_Choice Select HCTU Safety_Profile->HCTU_Choice No COMU_Choice Select COMU Safety_Profile->COMU_Choice Yes

A decision tree for selecting a coupling reagent for this compound.

References

Enhancing Peptide Stability: A Comparative Guide to Peptides Containing D-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Principle of Enhanced Stability with D-Amino Acids

Proteolytic enzymes, which are responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The incorporation of a D-amino acid introduces a stereochemical barrier, hindering the binding of the peptide to the enzyme's active site and thereby significantly increasing its resistance to proteolysis and extending its plasma half-life.[1][2][3]

Comparative Stability Data: D-Amino Acid Analogs vs. Native Peptides

The following tables present a compilation of data from studies on various peptides, illustrating the significant improvement in stability upon substitution with D-amino acids. While not specific to D-2-pyridylalanine, this data provides a strong indication of the expected enhancements.

Table 1: In Vivo Stability of LHRH Analogs

LHRH AnalogHalf-Life (t½)Key Stability-Enhancing Modification
Native LHRH2 - 4 minutesNone
[D-Trp⁶]LHRH (Triptorelin)7.6 hoursD-Tryptophan at position 6
[D-Ala²]GHRH-(1-29)-NH₂6.7 minutesD-Alanine at position 2
GHRH-(1-29)-NH₂4.3 minutesNone

This data, while not for D-2-pyridylalanine, clearly demonstrates the substantial increase in half-life achieved by substituting an L-amino acid with a D-amino acid.[4][5]

Table 2: Plasma Stability of Model Peptides

PeptideHalf-life in Human Plasma (hours)
Peptide 143.5
Peptide 23.2
Peptide 350.5

This table showcases the variability in plasma stability among different peptide sequences and emphasizes the importance of empirical testing.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma/Serum

Objective: To determine the half-life of a peptide in a biological matrix containing a complex mixture of endogenous proteases.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human plasma or serum (pooled, commercially available).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching/Precipitation solution (e.g., ice-cold acetonitrile (B52724) with 1% trifluoroacetic acid (TFA) or 10% trichloroacetic acid (TCA)).

  • Incubator or water bath at 37°C.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

Procedure:

  • Preparation: Thaw human plasma/serum at 37°C and centrifuge to remove any precipitates. Prepare a working solution of the peptide by diluting the stock solution in PBS.

  • Incubation: Pre-warm the plasma/serum to 37°C. Add the peptide working solution to the plasma/serum to a final concentration of 10 µM and mix gently.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a defined volume (e.g., 200 µL) of ice-cold quenching/precipitation solution. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the remaining intact peptide. The disappearance of the parent peptide peak over time is monitored.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the zero-time point. Determine the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Enzymatic Degradation Assay (e.g., using Chymotrypsin)

Objective: To assess the stability of a peptide against a specific protease to identify potential cleavage sites.

Materials:

  • Test peptide stock solution (1 mg/mL).

  • Protease of interest (e.g., α-Chymotrypsin from bovine pancreas).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for chymotrypsin).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system.

  • Mass Spectrometer (MS).

Procedure:

  • Peptide and Enzyme Preparation: Prepare working solutions of the peptide and the protease in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w). A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the quenched samples by RP-HPLC to monitor the degradation of the parent peptide. Collect fractions corresponding to degradation products for identification by MS.

  • Data Analysis: Determine the rate of degradation and identify the cleavage sites based on the mass of the detected fragments.

Visualizing Workflows and Pathways

Peptide Stability Assay Workflow

The following diagram illustrates the general workflow for conducting a peptide stability assay.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Peptide_Prep Peptide Stock Solution Incubation Incubate at 37°C Peptide_Prep->Incubation Matrix_Prep Biological Matrix (Plasma/Serum/Enzyme) Matrix_Prep->Incubation Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Quenching Quench Reaction & Precipitate Proteins Time_Points->Quenching Centrifugation Centrifuge Quenching->Centrifugation HPLC RP-HPLC Analysis Centrifugation->HPLC LCMS LC-MS for Fragment ID Centrifugation->LCMS HalfLife Calculate Half-Life (t½) HPLC->HalfLife Cleavage_Sites Identify Cleavage Sites LCMS->Cleavage_Sites

Caption: General workflow for in vitro peptide stability assays.

GnRH Receptor Signaling Pathway

Peptides containing D-2-pyridylalanine are often developed as analogs of Gonadotropin-Releasing Hormone (GnRH) for use in various therapeutic areas. Understanding the signaling pathway of the GnRH receptor is crucial for the development of such analogs.

GnRH_Signaling GnRH_Analog GnRH Analog (e.g., with D-2-pyridylalanine) GnRHR GnRH Receptor (GPCR) GnRH_Analog->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Stimulates Ca_release->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH, FSH) MAPK_Cascade->Gene_Expression Regulates

Caption: Simplified GnRH receptor signaling pathway.

Conclusion

The incorporation of D-2-pyridylalanine into peptide sequences is a promising strategy to enhance their stability against enzymatic degradation, a critical factor for the development of peptide-based therapeutics. While direct quantitative comparative data for D-2-pyridylalanine is limited, the wealth of evidence for other D-amino acids strongly supports its potential to significantly increase peptide half-life. The provided experimental protocols offer a robust framework for evaluating the stability of novel peptide candidates, and the workflow and pathway diagrams serve as valuable tools for researchers in the field of drug discovery and development.

References

A Head-to-Head Comparison of Boc-D-2-Pal-OH from Leading Suppliers for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality of starting materials is paramount to the success of their projects. Boc-D-2-Pal-OH (tert-butoxycarbonyl-D-3-(2-pyridyl)-alanine) is a critical building block in the synthesis of peptides with specific structural and functional properties. The purity and integrity of this non-natural amino acid directly impact the yield, purity, and biological activity of the final peptide. This guide provides a comprehensive, head-to-head comparison of this compound from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a rigorous set of analytical and functional tests designed to assess the key quality attributes of the product.

Executive Summary of Comparative Data

The following table summarizes the quantitative data obtained from the analysis of this compound from the three suppliers. Detailed experimental protocols for each test are provided in the subsequent sections.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, %) 99.5%98.2%99.8%
Identity (¹H NMR, Mass Spec) ConformsConformsConforms
Chiral Purity (Chiral HPLC, % D-isomer) 99.9%99.5%>99.9%
Moisture Content (Karl Fischer, %) 0.2%0.5%0.1%
Solubility (DMF, mg/mL) >200>200>200
Performance in Model Peptide Synthesis (Yield, %) 92%88%95%
Performance in Model Peptide Synthesis (Purity, %) 98%95%99%

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Analysis: The percentage purity was calculated by dividing the area of the main peak by the total area of all peaks.

Identity Confirmation by ¹H NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy:

    • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Procedure: A 5 mg sample from each supplier was dissolved in 0.75 mL of DMSO-d₆. The ¹H NMR spectrum was acquired and compared against a reference spectrum for the expected chemical shifts and splitting patterns of this compound.

  • Mass Spectrometry (MS):

    • Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent, using electrospray ionization (ESI) in positive mode.

    • Procedure: The samples prepared for HPLC analysis were directly infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) was compared to the theoretical mass of the protonated molecule [M+H]⁺.

Chiral Purity Determination by Chiral HPLC
  • Instrumentation: Shimadzu Nexera UC SFC system or equivalent, adapted for chiral separations.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small percentage of a suitable acidic or basic modifier if required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were prepared as described for the purity analysis. A racemic standard of Boc-2-Pal-OH was also analyzed to confirm the retention times of the D- and L-enantiomers.

  • Analysis: The percentage of the D-isomer was calculated from the peak areas of the two enantiomers.

Performance in a Model Solid-Phase Peptide Synthesis (SPPS)
  • Model Peptide: A simple tripeptide, for example, H-Gly-D-2-Pal-Ala-NH₂.

  • Resin: Rink Amide AM resin.

  • Synthesis Strategy: Standard Boc-SPPS chemistry.

    • Resin Swelling: The resin was swelled in dimethylformamide (DMF).

    • Boc Deprotection: The Boc protecting group was removed using 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Amino Acid Coupling: The respective Boc-protected amino acids (Boc-Ala-OH, this compound from each supplier, and Boc-Gly-OH) were coupled using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Washing: The resin was washed with DMF and DCM after each deprotection and coupling step.

    • Cleavage and Deprotection: The final peptide was cleaved from the resin and the side-chain protecting groups were removed using a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).

  • Analysis of the Crude Peptide: The crude peptide was analyzed by reverse-phase HPLC to determine the yield and purity.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and the potential application of a peptide synthesized using this compound, the following diagrams were generated.

Experimental_Workflow cluster_procurement Procurement & Initial Characterization cluster_analytical Analytical Testing cluster_functional Functional Testing cluster_results Comparative Analysis Supplier_A Supplier A This compound Purity Purity (HPLC) Supplier_A->Purity Identity Identity (NMR, MS) Supplier_A->Identity Chiral Chiral Purity (Chiral HPLC) Supplier_A->Chiral Supplier_B Supplier B This compound Supplier_B->Purity Supplier_B->Identity Supplier_B->Chiral Supplier_C Supplier C This compound Supplier_C->Purity Supplier_C->Identity Supplier_C->Chiral SPPS Model Peptide Synthesis (SPPS) Purity->SPPS Identity->SPPS Chiral->SPPS Crude_Analysis Crude Peptide Analysis (HPLC) SPPS->Crude_Analysis Data_Table Data Summary Table Crude_Analysis->Data_Table

Caption: Experimental workflow for the head-to-head comparison.

Peptides incorporating non-natural amino acids like D-2-pyridylalanine are often designed to interact with specific biological targets, such as G protein-coupled receptors (GPCRs), to modulate signaling pathways. The diagram below illustrates a generic GPCR signaling pathway that could be influenced by such a peptide.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide (with D-2-Pal) GPCR GPCR Peptide->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: A representative GPCR signaling pathway.

Safety Operating Guide

Proper Disposal of Boc-D-2-Pal-OH: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a cornerstone of operational safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Boc-D-2-Pal-OH (Nα-Boc-3-(2-pyridyl)-D-alanine), an amino acid derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the solid compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is the first step toward a robust chemical management and disposal plan.

PropertyValue
Chemical FormulaC13H18N2O4
Molecular Weight266.30 g/mol [1]
CAS Number98266-32-1[1]
AppearanceWhite to off-white solid[2]
Storage ConditionsPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Disposal into regular trash or down the sanitary sewer is strictly prohibited. The following protocol outlines the necessary steps for its safe disposal.

  • Waste Identification and Segregation : All unused or excess this compound, as well as any materials contaminated with it (e.g., weighing paper, pipette tips, gloves), must be classified as chemical waste. This waste stream should be segregated from other laboratory waste to prevent accidental chemical reactions.

  • Containerization :

    • Place the solid this compound waste into a clearly labeled, leak-proof, and chemically compatible container with a secure lid.

    • For small spills, use appropriate tools to transfer the spilled material into a designated waste disposal container.[3] For larger spills, use a shovel for the same purpose.[3]

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," and any relevant hazard pictograms (e.g., irritant, harmful) must be included on the label.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Do not attempt to transport or dispose of the waste yourself.

  • Decontamination of Labware :

    • Empty Containers : The original containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • Contaminated Labware : Non-disposable labware that has come into contact with this compound should be thoroughly decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Solid Waste & Contaminated Materials ppe->collect containerize Place in Labeled, Leak-Proof Container collect->containerize storage Store in Designated Satellite Accumulation Area containerize->storage ehs Contact EHS for Pickup storage->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Boc-D-2-Pal-OH (Nα-Boc-3-(2-pyridyl)-D-alanine). This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling, and disposal procedures to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid or powder, a multi-layered PPE approach is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for various levels of protection.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye Protection Safety Goggles or GlassesShould be worn at all times to protect against dust and powder.[1] For tasks with a higher risk of splashing, chemical splash goggles are recommended.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Powder-free gloves are advised to prevent contamination of the work area.[2] It is good practice to double-glove, especially when working in a biological safety cabinet.[2] Gloves should be changed every 30 to 60 minutes or immediately if contaminated or damaged.[2]
Respiratory Protection N95 or N100 Dust MaskA respirator is essential to protect against the inhalation of airborne particles and fumes.[1] For significant spills or when airborne concentrations are high, a chemical cartridge-type respirator may be necessary.[2]
Body Protection Laboratory Coat or GownA long-sleeved lab coat or gown should be worn to protect the skin.[1] Gowns with long cuffs that can be tucked under gloves provide enhanced protection.[2]
Foot Protection Closed-toe shoesNon-slip soles are recommended to prevent falls in areas where powder may have settled on the floor.[1]

Hazard Identification and First Aid

According to safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Pictogram: Warning

  • Hazard Statements: H302, H315, H319, H335[3]

In case of exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[3] Seek prompt medical attention.

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: Wash out the mouth with water.

Operational Plan: Handling and Storage

Engineering Controls: To minimize airborne exposure, it is recommended to use process enclosures, local exhaust ventilation, or other engineering controls.[4] If operations generate dust, fume, or mist, ventilation should be used to keep exposure below recommended limits.[4]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Keep the substance away from heat and sources of ignition.[4]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[4]

Storage: Store the product in a sealed, cool, and dry condition.[5] It is recommended to store the powder at -20°C for long-term stability (up to 3 years).[6]

Disposal Plan

Waste Disposal: Used gloves and other contaminated disposable materials should be disposed of with other "trace" waste materials. Spilled material should be carefully collected using appropriate tools and placed into a convenient waste disposal container.[4] For large spills, use a shovel to place the material into a suitable container.[4] Dispose of all waste in accordance with local, state, and federal regulations.

Fire Extinguishing Media:

  • Small Fire: Use a carbon dioxide or dry chemical extinguisher.[4][7]

  • Large Fire: Use water spray, fog, or foam. Do not use a water jet.[4][7]

Experimental Workflow: Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks (Review SDS) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess Risks->Don PPE Prepare Work Area Prepare Ventilated Work Area (Fume Hood/BSC) Don PPE->Prepare Work Area Weigh/Handle Compound Weigh and Handle Compound (Use appropriate tools) Prepare Work Area->Weigh/Handle Compound Perform Experiment Perform Experimental Procedure Weigh/Handle Compound->Perform Experiment Decontaminate Work Area Clean and Decontaminate Work Surfaces Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Contaminated Waste (Solid & Liquid) Decontaminate Work Area->Segregate Waste Doff PPE Remove PPE Correctly Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste (Follow Institutional Guidelines) Doff PPE->Dispose of Waste

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。